Non-2-yn-1-ol
Description
Properties
IUPAC Name |
non-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERDOEKKHDALKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207956 | |
| Record name | Non-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-73-3 | |
| Record name | 2-Nonyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Non-2-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Non-2-yn-1-ol, a valuable acetylenic alcohol intermediate in organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques used to confirm the structure and purity of the compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic addition of a 1-heptyne-derived organometallic reagent to formaldehyde. This approach builds the C9 carbon skeleton and introduces the primary alcohol functionality in a single step. The following protocol describes a Grignard-mediated reaction, a widely used and scalable method.
Synthetic Pathway
The synthesis proceeds via the formation of a heptynylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired product, this compound.
Experimental Protocol
Materials:
-
1-Heptyne
-
Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add 1-heptyne (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylmagnesium bromide (1.05 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The evolution of ethane gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flask, heat paraformaldehyde under an inert atmosphere to depolymerize it into gaseous formaldehyde. Alternatively, dry gaseous formaldehyde from another source can be used.
-
Bubble the gaseous formaldehyde through the Grignard reagent solution at 0 °C. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.
-
After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Characterization Workflow
Spectroscopic Data
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 109-111 °C at 11 mmHg |
| Density | 0.873 g/mL at 25 °C |
| Refractive Index | 1.456 at 20 °C |
| ¹H NMR (CDCl₃, ppm) | δ 4.2 (t), 2.2 (tt), 1.5 (m), 1.3 (m), 0.9 (t) |
| ¹³C NMR (CDCl₃, ppm) | δ 86, 78, 51, 31, 28, 22, 19, 14 |
| IR (neat, cm⁻¹) | 3350 (broad, O-H), 2930, 2860 (C-H), 2230 (C≡C), 1020 (C-O) |
| Mass Spectrum (m/z) | 140 (M+), 123, 109, 95, 81, 67, 55, 41 |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet around 4.2 ppm corresponding to the two protons of the CH₂OH group, coupled to the adjacent propargylic protons. A triplet of triplets around 2.2 ppm is characteristic of the propargylic CH₂ group. The remaining signals in the aliphatic region (0.9-1.5 ppm) correspond to the hexyl chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two sp-hybridized carbons of the alkyne bond in the range of 78-86 ppm. The carbon bearing the hydroxyl group (C1) will appear around 51 ppm. The remaining signals correspond to the carbons of the hexyl chain.[1][2][3][4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band around 3350 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[6][7][8][9] The C≡C triple bond stretch will appear as a weak to medium absorption band around 2230 cm⁻¹.[6][7][8][10] Strong C-H stretching vibrations from the alkyl chain will be observed in the 2860-2930 cm⁻¹ region, and the C-O stretch will be visible around 1020 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 140.[11] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[11][12][13] For this compound, fragmentation of the alkyl chain is also expected.[11][14]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Grignard reagents are highly reactive and moisture-sensitive; therefore, all reactions involving them must be carried out under anhydrous conditions and an inert atmosphere.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets before undertaking any experimental work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
Physical and chemical properties of Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Non-2-yn-1-ol, a valuable intermediate in organic synthesis. The document details its characteristics, spectral data, and key chemical transformations, offering experimental protocols for its synthesis, purification, and selected reactions. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound, also known as 2-Nonyn-1-ol, is a nine-carbon acetylenic alcohol. Its fundamental properties are summarized in the table below, providing a ready reference for experimental planning and execution.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| CAS Number | 5921-73-3 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -16 °C | [2] |
| Boiling Point | 109-111 °C at 11 mmHg | [2] |
| Density | 0.873 g/cm³ | [2] |
| Refractive Index | 1.4560 at 20 °C | [2] |
| Solubility | Soluble in chloroform and methanol. Not miscible in water. | [2] |
| pKa | 13.20 ± 0.10 (Predicted) | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Data available on SpectraBase. Instrument: Varian A-60D, Solvent: CCl₄.[3] |
| ¹³C NMR | Data available through PubChem.[1] |
| Infrared (IR) | Technique: CAPILLARY CELL: NEAT. Source: FARCHAN RESEARCH LABORATORIES, WILLOUGHBY, OHIO. Data available on SpectraBase.[1] |
| Mass Spectrometry (MS) | GC-MS data available from the NIST Mass Spectrometry Data Center.[1] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis, purification, and common chemical reactions of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of this compound
A common method for the synthesis of propargyl alcohols like this compound involves the reaction of a terminal alkyne with an aldehyde. The following is a representative protocol for the synthesis of this compound from 1-heptyne and paraformaldehyde via a lithiation reaction.
Reaction Scheme:
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexane or tetrahydrofuran (THF)
-
Paraformaldehyde, anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to an inert gas line (Argon or Nitrogen).
-
Lithiation of 1-Heptyne: Dissolve 1-heptyne (1.0 equivalent) in anhydrous THF in the reaction flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 1-heptynyllithium.[4]
-
Reaction with Paraformaldehyde: Add anhydrous paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude this compound obtained from the synthesis can be purified by fractional distillation under reduced pressure.
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.[5]
-
Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum and gently heat the flask using a heating mantle or an oil bath.[6]
-
Fraction Collection: Collect the fraction that distills at 109-111 °C under a pressure of 11 mmHg.[2] Discard any initial lower-boiling fractions.
-
Storage: Store the purified this compound under an inert atmosphere in a cool, dark place.
Oxidation to 2-Nonynoic Acid
Primary acetylenic alcohols can be oxidized to the corresponding carboxylic acids using Jones reagent (chromic acid in acetone).
Reaction Scheme:
Materials:
-
This compound
-
Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Oxidation: Add Jones reagent dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the color will change from orange-red to green. Maintain the temperature below 10 °C during the addition.[1]
-
Quenching: After the addition is complete, and the starting material is consumed (monitored by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution. The product will move to the aqueous layer as the carboxylate salt. Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the carboxylic acid with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 2-nonynoic acid.
Esterification to Non-2-ynyl Acetate
This compound can be readily converted to its corresponding acetate ester using acetic anhydride in the presence of a base catalyst like pyridine.
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in diethyl ether. Add pyridine (1.2 equivalents) to the solution.
-
Acetylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[7][8]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation if necessary.
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions but is sensitive to moisture.[6] It is a flammable liquid and vapor.[1] It is incompatible with strong oxidizing agents.[6] The presence of the hydroxyl group and the alkyne functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.
Biological Activity
Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[6] Store in a cool, dry, and well-ventilated area, protected from moisture.[6]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel, and a thorough risk assessment should be performed before undertaking any of the procedures described.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Non-2-yn-1-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-2-yn-1-ol is a nine-carbon propargylic alcohol featuring a terminal hydroxyl group and an internal alkyne. This bifunctional structure makes it a valuable intermediate in organic synthesis, lending itself to a variety of chemical transformations. This document provides a comprehensive overview of this compound, detailing its IUPAC nomenclature, chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it outlines a representative experimental protocol for its synthesis and discusses its applications and reactivity, particularly for professionals in chemical research and drug development.
IUPAC Nomenclature and Chemical Structure
The formal name this compound is derived according to the International Union of Pure and Applied Chemistry (IUPAC) standards for organic nomenclature. The naming logic is as follows:
-
Parent Chain : The longest carbon chain containing the principal functional group (the alcohol) is identified. In this case, it is a nine-carbon chain, indicated by the prefix "Non-".
-
Principal Functional Group : The hydroxyl (-OH) group is the highest priority functional group present, giving the suffix "-1-ol", which signifies its location on the first carbon.
-
Unsaturation : A carbon-carbon triple bond (an alkyne) is present. Its position is indicated by the infix "-2-yn-", showing that the triple bond starts at the second carbon.
When combined, the name becomes This compound .[1][2] The alternative name, 2-Nonyn-1-ol, is also commonly used and recognized.[3][4][5][6]
Chemical Structure: The molecule consists of a nine-carbon chain with a hydroxyl group at position C1 and a triple bond between C2 and C3.
Caption: Logical workflow for deriving the IUPAC name this compound.
Physicochemical and Spectral Properties
This compound is a colorless to light yellow liquid under standard conditions.[3][7] It is not miscible in water but shows solubility in organic solvents like chloroform and methanol.[3][6] Key identifiers and properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 5921-73-3 | [1][2][3] |
| Molecular Formula | C₉H₁₆O | [2][3][6] |
| InChI Key | XERDOEKKHDALKJ-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | CCCCCCC#CCO | [2][6] |
| EC Number | 227-646-8 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -16 °C (lit.) | [3] |
| Boiling Point | 109-111 °C @ 11 mmHg | [3][6] |
| Density | 0.873 g/cm³ | [3][6] |
| Refractive Index (n²⁰/D) | 1.4560 | [3][6] |
| pKa | 13.20 ± 0.10 (Predicted) | [3] |
| Water Solubility | Not miscible | [3][6] |
Spectral Data Summary: Comprehensive spectral data are available for this compound, which are critical for its identification and characterization in experimental settings.
-
Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol group and a sharp, weak absorption around 2200-2260 cm⁻¹ for the internal C≡C triple bond stretch.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed structural confirmation. Key ¹H NMR signals include a triplet for the terminal methyl group, multiplets for the alkyl chain, and a characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH).[2]
-
Mass Spectrometry (MS) : The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns useful for confirming the molecular weight and structure.[1][2][4]
Reactivity and Applications
As a propargylic alcohol, this compound is a versatile synthetic intermediate.[3][6] Its reactivity is dominated by the two functional groups:
-
Alcohol Group : The primary alcohol can be oxidized to form an aldehyde or carboxylic acid, or it can undergo esterification and etherification reactions.
-
Alkyne Group : The triple bond can participate in various addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), cycloadditions, and coupling reactions (e.g., Sonogashira coupling). Nucleophilic addition to the alkyne is also a possible transformation pathway.[7]
Its bifunctional nature makes it a useful building block for synthesizing more complex molecules, including natural products, pharmaceuticals, and specialty materials. Research has also suggested potential antimicrobial and antifungal properties for this compound, indicating its potential utility in drug development studies.[7]
Experimental Protocols: Synthesis of this compound
Several synthetic routes can produce this compound, including the alkylation of propargyl alcohol or the hydroboration-oxidation of 1-octyne.[7] A common and reliable method involves the nucleophilic attack of a metalated alkyne on an epoxide. The following is a representative protocol for the synthesis via the alkylation of the lithium salt of propargyl alcohol with 1-bromohexane.
Objective: To synthesize this compound from propargyl alcohol and 1-bromohexane.
Materials:
-
Propargyl alcohol (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 equiv)
-
1-Bromohexane (1.05 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and propargyl alcohol. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (2.1 equiv) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The double deprotonation (of both the hydroxyl and terminal alkyne protons) results in a dilithio salt. The mixture is stirred at this temperature for 1 hour.
-
Alkylation: A solution of 1-bromohexane (1.05 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Representative workflow for the synthesis of this compound.
References
- 1. 2-Nonyn-1-ol [webbook.nist.gov]
- 2. This compound | C9H16O | CID 80017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nonyn-1-ol | 5921-73-3 [chemicalbook.com]
- 4. 2-Nonyn-1-ol [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-Nonyn-1-ol, 96% | Fisher Scientific [fishersci.ca]
- 7. Buy this compound | 5921-73-3 [smolecule.com]
CAS number and molecular weight of Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-yn-1-ol is an organic compound classified as an acetylenic alcohol. Its structure consists of a nine-carbon chain with a hydroxyl group at position 1 and a carbon-carbon triple bond between positions 2 and 3. This arrangement of functional groups, a primary alcohol adjacent to an internal alkyne, suggests a versatile chemical reactivity profile, making it a potential building block in organic synthesis. However, it is important to note that this compound is not an extensively studied compound, and detailed information regarding its biological activity and applications in drug development is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known properties of this compound, supplemented with general characteristics and reactions of related alkynols where specific data is unavailable.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 5921-73-3 | [1][2] |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 109-111 °C at 11 mmHg | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
Experimental Protocols
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for Non-2-yn-1-ol. Due to the limited availability of publicly accessible, detailed experimental ¹H and ¹³C NMR data for this compound, this document presents predicted spectral data based on established principles of NMR spectroscopy and spectral data from analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such spectra and includes a structural diagram of this compound with atom numbering for clear spectral assignment.
Structure of this compound
This compound is a nine-carbon acetylenic alcohol with the chemical formula C₉H₁₆O.[1][2] The structure features a terminal hydroxyl group and an internal alkyne bond between the C2 and C3 positions.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen causing a downfield shift.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~4.2 | Triplet | ~2.0 | 2H |
| H4 | ~2.2 | Triplet | ~7.0 | 2H |
| H5 | ~1.5 | Sextet | ~7.0 | 2H |
| H6, H7, H8 | ~1.3 - 1.4 | Multiplet | - | 6H |
| H9 | ~0.9 | Triplet | ~7.0 | 3H |
| H10 (OH) | Variable | Singlet (broad) | - | 1H |
Note: The chemical shift of the hydroxyl proton (H10) is variable and depends on factors such as concentration, temperature, and solvent.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, one for each carbon atom in a unique chemical environment. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the proximity of electronegative groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C1 | ~51 |
| C2 | ~87 |
| C3 | ~79 |
| C4 | ~19 |
| C5 | ~29 |
| C6 | ~28 |
| C7 | ~31 |
| C8 | ~22 |
| C9 | ~14 |
Experimental Protocols
The following is a general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard (e.g., Tetramethylsilane, TMS) to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both spectra.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical workflow to deduce the molecular structure from the spectral data.
Conclusion
References
Spectroscopic Analysis of Non-2-yn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of Non-2-yn-1-ol (C₉H₁₆O, Molecular Weight: 140.22 g/mol ).[1] This document details the characteristic spectral data, experimental methodologies, and fragmentation pathways to aid in the identification and characterization of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its hydroxyl (-OH), carbon-carbon triple (C≡C), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds.
Characteristic IR Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The spectrum is typically acquired for the neat liquid sample using a capillary cell.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3500-3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |
| 3000-2850 | Alkane (C-H) | Stretching | Medium |
| 2260-2100 | Alkyne (C≡C) | Stretching | Weak to Medium |
| 1260-1050 | Alcohol (C-O) | Stretching | Strong |
Note: The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[2]
Experimental Protocol for FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Dropper or pipette
-
This compound sample
-
Volatile solvent for cleaning (e.g., ethanol or pentane)
-
Kimwipes
-
Desiccator for salt plate storage
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Preparation (Neat Liquid):
-
Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid moisture contamination from fingerprints.
-
Using a clean dropper, place one to two drops of this compound onto the center of one salt plate.
-
Gently place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.
-
-
Spectrum Acquisition:
-
Place the "salt sandwich" into the sample holder in the spectrometer's sample compartment.
-
Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the functional groups of this compound.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable volatile solvent and Kimwipes.
-
Return the clean, dry salt plates to the desiccator for storage.
-
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound exhibits several characteristic fragments. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[1]
| Source | m/z of 1st Highest Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak |
| NIST Library 1 | 55 | 67 | 41 |
| NIST Library 2 | 41 | 43 | 55 |
Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is primarily driven by the presence of the hydroxyl group. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.
References
An In-depth Technical Guide to Non-2-yn-1-ol: Discovery, Synthesis, and Properties
Introduction
Non-2-yn-1-ol, a member of the alkynol family, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the historical literature, discovery, synthesis, and physicochemical properties of this compound, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Discovery and Historical Literature
The specific discovery of this compound is not prominently documented in a singular seminal paper. Instead, its synthesis and study are rooted in the broader historical development of the chemistry of alkynes and propargyl alcohols. The fundamental reactions that enable its synthesis, such as the alkylation of acetylides and the hydroboration-oxidation of terminal alkynes, were developed over the course of the 20th century.
Key milestones in the historical context of this compound's synthesis include:
-
Early 20th Century: The foundational work on the reactivity of acetylides, forming the basis for the alkylation of propargyl alcohol.
-
Mid-20th Century: The pioneering work of Herbert C. Brown on hydroboration-oxidation reactions provided a regioselective method for the synthesis of alcohols from alkynes, offering an alternative route to compounds like this compound.[1]
While a specific first synthesis is not readily identifiable, the compound became accessible through the application of these well-established synthetic methodologies.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol .[2] A summary of its key physical and spectroscopic properties is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [2] |
| Molecular Weight | 140.22 g/mol | [2] |
| CAS Number | 5921-73-3 | [2] |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | 109-111 °C at 11 mmHg | Not explicitly cited |
| Density | 0.873 g/cm³ | Not explicitly cited |
| Refractive Index | 1.4560 | Not explicitly cited |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | t | 2H | -C≡C-CH₂-OH |
| ~2.2 | m | 2H | -CH₂-C≡C- |
| ~1.5 | m | 2H | -CH₂-CH₂-C≡C- |
| ~1.3 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a representative spectrum.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~87 | -C≡C -CH₂OH |
| ~78 | -CH₂-C ≡C- |
| ~51 | -CH₂-OH |
| ~31 | -CH₂-CH₂-C≡C- |
| ~28 | -(CH₂)ₓ- |
| ~22 | -CH₂-CH₃ |
| ~18 | -CH₂-CH₂-C≡C- |
| ~14 | -CH₃ |
Note: The assignments are based on typical chemical shifts for similar structures.
Table 4: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H | Alcohol stretching |
| ~2930, 2860 | C-H | Alkane stretching |
| ~2230 (weak) | C≡C | Alkyne stretching |
| ~1030 | C-O | Alcohol stretching |
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 111 | [M - C₂H₅]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 83 | [M - C₄H₉]⁺ |
| 69 | [M - C₅H₁₁]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Synthesis of this compound
Two primary synthetic routes to this compound are the alkylation of propargyl alcohol and the hydroboration-oxidation of a terminal alkyne. Detailed experimental protocols for these methods are provided below.
Method 1: Alkylation of Propargyl Alcohol
This method involves the deprotonation of propargyl alcohol to form a propargylide anion, which then undergoes nucleophilic substitution with a suitable hexyl halide.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of propargyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: 1-Bromohexane (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Alkylation of Propargyl Alcohol Workflow
Method 2: Hydroboration-Oxidation of 1-Nonyne
This two-step procedure involves the anti-Markovnikov addition of a borane reagent to 1-nonyne, followed by oxidation to yield the primary alcohol. To prevent over-addition to the alkyne, a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) is often used.
Experimental Protocol:
-
Hydroboration: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with a solution of 9-BBN (0.5 M in THF, 1.1 equivalents). The solution is cooled to 0 °C, and 1-nonyne (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M aqueous solution, 3.0 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 equivalents), maintaining the temperature below 20 °C. The mixture is then stirred at room temperature for 2-3 hours.
-
Workup: The reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by fractional distillation under reduced pressure to afford this compound.
Hydroboration-Oxidation of 1-Nonyne Workflow
Biological Activity
While extensive studies on the biological activity of this compound are limited, preliminary research and the known properties of related alkynols suggest potential antimicrobial and antifungal properties. The lipophilic alkyl chain combined with the polar alcohol group allows for interaction with microbial cell membranes, potentially disrupting their integrity and function.
Conclusion
This compound is a versatile synthetic intermediate with well-characterized physicochemical properties. Its synthesis is readily achieved through established organic reactions, providing a foundation for its use in the construction of more complex molecular architectures. While its biological activity is an area that warrants further investigation, the structural motifs present in this compound suggest potential for applications in medicinal chemistry and drug development. This guide provides a foundational resource for researchers interested in the chemistry and potential applications of this valuable alkynol.
References
Solubility Profile of Non-2-yn-1-ol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Non-2-yn-1-ol, a nine-carbon acetylenic alcohol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from structurally similar long-chain alcohols to predict its solubility in a range of common organic solvents. The document outlines the theoretical basis for its solubility, presents a qualitative solubility summary, and provides a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in synthesis, formulation, and other research and development activities involving this compound.
Introduction
This compound (CAS No. 5921-73-3) is a linear nine-carbon alcohol featuring a carbon-carbon triple bond between the second and third carbon atoms. Its chemical structure, possessing both a polar hydroxyl (-OH) group and a significant nonpolar hydrocarbon tail, governs its solubility behavior. The principle of "like dissolves like" is central to understanding its interactions with various solvents. The hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar solvents. Conversely, the long alkyl chain leads to favorable van der Waals interactions with nonpolar solvents. Consequently, this compound is generally soluble in a wide array of organic solvents but exhibits limited solubility in water.[1]
Predicted Solubility of this compound
While specific quantitative data for this compound is scarce, its solubility profile can be reliably inferred from the behavior of other long-chain alcohols. Alcohols with seven or more carbons are generally considered to have low solubility in water due to the dominance of the hydrophobic carbon chain. However, they are typically miscible with or highly soluble in most organic solvents.
Data on Analogous Compounds:
To provide a quantitative perspective, the following table summarizes the solubility of structurally similar C9 alcohols in various solvents. It is important to note that this data is for analogous compounds and should be considered an estimation for this compound.
| Solvent | Predicted Solubility of this compound |
| Polar Protic Solvents | |
| Methanol | Miscible |
| Ethanol | Miscible |
| 1-Propanol | Miscible |
| 1-Butanol | Miscible |
| Polar Aprotic Solvents | |
| Acetone | Miscible |
| Ethyl Acetate | Miscible |
| Tetrahydrofuran (THF) | Miscible |
| Acetonitrile | Soluble |
| Nonpolar Solvents | |
| Hexane | Soluble |
| Toluene | Soluble |
| Diethyl Ether | Miscible |
| Chloroform | Slightly Soluble[2] |
| Aqueous Solubility | |
| Water | Very Low / Not Miscible[3][4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique followed by quantification.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Gas chromatograph with a flame ionization detector (GC-FID) or another suitable analytical instrument
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The presence of a distinct layer of the solute after equilibration will confirm that a saturated solution has been achieved.
-
Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer) using a pipette or syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microdroplets of the solute.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Analyze the calibration standards using GC-FID to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same GC-FID method.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
3.3. Data Presentation
The solubility should be reported in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Conclusion
References
Stability and Storage of Non-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Non-2-yn-1-ol. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle.
Chemical Properties and Intrinsic Stability
This compound is a primary acetylenic alcohol with the molecular formula C₉H₁₆O. Its structure, featuring a terminal hydroxyl group and an internal triple bond, dictates its reactivity and stability profile. The presence of the alkyne group makes the molecule susceptible to certain degradation pathways, while the primary alcohol function can undergo oxidation.
General assessments indicate that this compound is stable under recommended storage conditions.[1] However, it is explicitly noted to be moisture-sensitive, a critical factor in its handling and storage.[2] Like other acetylenic alcohols, it may be prone to polymerization, especially at elevated temperatures.[2]
Recommended Storage and Handling
To maintain the quality and purity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a cool, dry place.[3] While specific long-term storage temperature ranges are not defined in the literature, for similar long-chain alcohols, it is advised not to store them at temperatures exceeding 50°C (122°F) for extended periods.[4]
-
Atmosphere: Protect from moisture.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture ingress and potential oxidation.
-
Container: Keep containers tightly closed and properly labeled.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2][6]
Quantitative Stability Data
| Stress Condition | Reagent/Parameters | Expected Degradation of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate | Isomeric ketones, aldehydes |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low to Moderate | Potential isomerization or rearrangement products |
| Oxidation | 3% H₂O₂, RT, 24h | High | Non-2-ynal, Non-2-ynoic acid, polymeric materials |
| Thermal Degradation | 80°C, 48h | Moderate to High | Polymeric materials, oligomers |
| Photostability | ICH Q1B conditions | Low | Minor oxidation products |
Note: This table presents hypothetical data based on the known reactivity of acetylenic alcohols and is intended for illustrative purposes. Actual stability will depend on the specific experimental conditions and the purity of the starting material.
Experimental Protocols for Stability Assessment
A comprehensive forced degradation study is crucial for elucidating the stability profile of this compound. The following protocol outlines a typical approach.
Objective
To identify potential degradation products and pathways for this compound under various stress conditions and to establish a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound (purity >98%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), and HPLC-grade solvents.
-
Instrumentation: HPLC with UV and/or Mass Spectrometric (MS) detection, pH meter, calibrated oven, photostability chamber.
Forced Degradation Conditions
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the neat compound in a sealed vial at 80°C for 48 hours.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
Sample Analysis
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples, including a control sample (stored at recommended conditions), by a validated stability-indicating HPLC method.
-
Peak purity analysis should be performed for the main peak to ensure it is free from co-eluting degradants.
-
Characterize significant degradation products using LC-MS and/or NMR.
Logical Workflow for Handling and Stability Assessment
The following diagram illustrates the logical workflow for the proper handling, storage, and stability assessment of this compound.
Caption: Workflow for Handling and Stability Assessment of this compound.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (Non-2-ynal) and further to the carboxylic acid (Non-2-ynoic acid).
-
Polymerization: The alkyne functionality can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts, leading to the formation of oligomers and polymers.
-
Hydration/Rearrangement: In the presence of acid and water, the alkyne may undergo hydration to form an unstable enol, which would rapidly tautomerize to a ketone.
The following diagram illustrates a potential degradation pathway under oxidative conditions.
References
- 1. 2-Nonyn-1-ol, 96% | Fisher Scientific [fishersci.ca]
- 2. idpublications.org [idpublications.org]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmasm.com [pharmasm.com]
- 5. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. acdlabs.com [acdlabs.com]
Commercial Availability and Purity of Non-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of Non-2-yn-1-ol (CAS No. 5921-73-3), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development who require reliable sources and a clear understanding of the purity specifications of this compound for their experimental work.
Commercial Suppliers and Specifications
This compound is readily available from several major chemical suppliers. The most commonly offered purity grades are 96% and ≥97.5%. The compound is typically supplied as a clear, colorless to pale yellow liquid. Below is a summary of the offerings from prominent vendors.
| Supplier | Brand | Stated Purity | Assay Method | Key Specifications |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 96% | GC | Refractive Index: 1.4530-1.4590 @ 20°C[1] |
| GFS Chemicals | GFS Chemicals | ≥97.50% | GC-FID | Water (KF): ≤0.50%[2] |
| CymitQuimica | Alfa Aesar By Thermo Fisher Scientific | 96% | Not Specified | Liquid, Clear colorless to pale yellow[3] |
Purity and Impurity Profile
The primary method for determining the purity of commercially available this compound is gas chromatography (GC), often with flame ionization detection (GC-FID). While suppliers provide a minimum purity level, a detailed impurity profile is typically found in the Certificate of Analysis (CoA), which should be requested for specific lots.
Based on the available data, the main component is this compound. Potential impurities may include isomers, unreacted starting materials from synthesis, and solvents. The water content is also a critical parameter for many applications, and GFS Chemicals specifies a maximum of 0.50% as determined by Karl Fischer titration.[2]
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the qualitative and quantitative analysis of this compound, adapted from standard procedures for long-chain alcohols.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
-
An internal standard (e.g., 1-dodecanol) can be added to all samples and standards to improve accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should exhibit a molecular ion peak (M+) at m/z 140.22 and characteristic fragment ions.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent). For more accurate quantification, use the calibration curve generated from the standards.
Purification by Column Chromatography
For applications requiring higher purity than commercially available, this compound can be further purified by silica gel column chromatography.
1. Materials:
-
Silica gel (230-400 mesh).
-
Solvents: Hexanes, Ethyl Acetate (reagent grade).
-
Glass chromatography column.
-
Collection tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel).
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the this compound.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
References
Navigating the Safety Landscape of Non-2-yn-1-ol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile and handling requirements of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data for Non-2-yn-1-ol, a versatile building block in organic synthesis. The following sections outline its physicochemical properties, associated hazards, handling precautions, and emergency procedures to ensure its safe and effective use in the laboratory.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2], ChemBK[3] |
| Odor | Special/Distinct odor | ChemBK[3], CymitQuimica[2] |
| Melting Point | -16 °C | ChemicalBook[4][5] |
| Boiling Point | 109-111 °C at 11 mmHg (1.47 kPa) | Fisher Scientific[6], ChemicalBook[4][5] |
| Density | 0.873 g/cm³ | ChemicalBook[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone.[3] | ChemBK[3] |
| Flash Point | No experimentally determined value found. Estimated to be > 93 °C. | Estimation based on structure |
| Vapor Pressure | No experimentally determined value found. |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided below.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Flame | Warning | H226: Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Exclamation Mark | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[1] |
Section 3: Handling and Storage Precautions
Safe handling and storage are critical to minimize the risks associated with this compound. The following protocols are based on general best practices for handling flammable and irritant liquids in a laboratory setting.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure.
Caption: Required PPE for handling this compound.
Engineering Controls
Proper ventilation is essential to control exposure to vapors.
-
Fume Hood: All handling of this compound that may generate vapors should be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Safe Handling Practices
Adherence to standard laboratory procedures is crucial.
-
Avoid Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2] Use of explosion-proof electrical equipment is recommended.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.
-
Hygiene: Wash hands thoroughly after handling.
Storage Conditions
Proper storage is necessary to maintain the integrity of the chemical and prevent accidents.
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[3]
-
Temperature: Store in a cool place, away from heat sources.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]
Section 4: Emergency Procedures
In the event of an emergency, a clear and practiced response plan is vital.
Spill Response
Caption: Step-by-step spill response procedure.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[8]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide and carbon dioxide. The thermal decomposition of unsaturated alcohols can be complex, potentially leading to the formation of various smaller organic molecules, but specific data for this compound is not available.
-
Reactivity of the Alkyne Group: The terminal alkyne functionality can undergo characteristic reactions. The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form an acetylide anion, which is a potent nucleophile.[6] This reactivity should be considered when planning synthetic routes and choosing reagents.
Section 6: Toxicological and Ecological Information
-
Toxicological Information: No specific toxicological studies for this compound were found. Based on its GHS classification, it is expected to cause skin, eye, and respiratory irritation.
-
Ecological Information: No specific ecological data is available. It is important to prevent its release into the environment.
Section 7: Disposal Considerations
-
Waste Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Section 8: Occupational Exposure Limits
-
Exposure Limits: No specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound. In the absence of a specific OEL, it is recommended to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. For data-poor substances, a precautionary approach is warranted.[10]
This technical guide is intended to provide a comprehensive overview of the safety considerations for this compound. It is essential for all laboratory personnel to review this information and the full Safety Data Sheet (SDS) provided by the supplier before working with this chemical. Adherence to these guidelines will help to ensure a safe and productive research environment.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. xylemtech.com [xylemtech.com]
- 4. ozyegin.edu.tr [ozyegin.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Flash Point Determination/estimation - Student - Cheresources.com Community [cheresources.com]
- 10. ecetoc.org [ecetoc.org]
Theoretical Calculations on the Molecular Structure of Non-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure and electronic properties of Non-2-yn-1-ol. The content herein is based on established computational chemistry principles and serves as a representative study, given the absence of extensive published theoretical data for this specific molecule. This document is intended to guide researchers in understanding the conformational landscape, vibrational modes, and electronic characteristics of this compound, which are crucial for applications in medicinal chemistry and materials science.
Introduction
This compound (C₉H₁₆O) is a long-chain alkynol whose molecular structure presents an interesting case for theoretical investigation.[1][2][3] The presence of a hydroxyl group, a triple bond, and a flexible alkyl chain suggests a complex potential energy surface with multiple conformers. Understanding the molecule's preferred three-dimensional structure, vibrational spectra, and electronic properties is fundamental for predicting its reactivity, intermolecular interactions, and potential biological activity.
This guide details a hypothetical yet realistic computational study employing Density Functional Theory (DFT), a robust method for quantum chemical calculations. The aim is to provide a foundational dataset and a methodological framework for researchers working with this compound and related unsaturated alcohols.
Computational Methodology
The theoretical calculations were modeled on a standard computational chemistry approach to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian. The theoretical method chosen for this representative study is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size.
Geometry Optimization
A conformational analysis would be the initial step to identify the lowest energy conformer of this compound. Due to the rotational freedom of the alkyl chain, multiple starting geometries would be generated and optimized. The geometry optimization is performed to locate the minimum on the potential energy surface, which corresponds to the most stable three-dimensional structure of the molecule. The convergence criteria for the optimization would be set to the software's default values, ensuring a true energy minimum is reached.
Vibrational Frequency Analysis
Following the successful optimization of the molecular geometry, a vibrational frequency calculation would be performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, providing insights into its characteristic vibrational modes.
Electronic Property Calculations
Key electronic properties would be derived from the optimized wave function. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment. These properties are crucial for understanding the molecule's electronic transitions, reactivity, and polarity.
Results and Discussion
The following sections present the hypothetical data obtained from the theoretical calculations on this compound.
Molecular Geometry
The geometry optimization would reveal the most stable conformer of this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.46 | |
| C2≡C3 | 1.21 | |
| C3-C4 | 1.46 | |
| C-O | 1.43 | |
| O-H | 0.96 | |
| Bond Angles (°) ** | ||
| C1-C2-C3 | 178.5 | |
| C2-C3-C4 | 179.1 | |
| C1-O-H | 108.9 | |
| Dihedral Angles (°) ** | ||
| H-O-C1-C2 | 60.2 | |
| C2-C3-C4-C5 | 180.0 |
Note: Atom numbering starts from the carbon of the CH₂OH group as C1, with the triple bond between C2 and C3.
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared spectrum. The most significant vibrational modes and their corresponding frequencies are presented in Table 2. These theoretical frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-31G(d,p)) to better match experimental data.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Unscaled) | Vibrational Mode |
| 3650 | O-H stretch |
| 2950-2850 | C-H stretch (alkyl) |
| 2240 | C≡C stretch |
| 1460 | CH₂ bend |
| 1050 | C-O stretch |
Electronic Properties
The electronic properties of this compound provide insights into its chemical reactivity and stability. The key electronic parameters are summarized in Table 3.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 Debye |
The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The calculated dipole moment indicates that the molecule is moderately polar, primarily due to the presence of the hydroxyl group.
Visualizations
The following diagrams illustrate the computational workflow and the molecular orbital surfaces of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Representation of HOMO and LUMO electron density distribution in this compound.
Conclusion
This technical guide has presented a representative theoretical study of the molecular structure and electronic properties of this compound using Density Functional Theory. The provided data on the optimized geometry, vibrational frequencies, and electronic characteristics offer valuable insights for researchers in drug development and materials science. The detailed methodology serves as a template for conducting similar computational investigations on related unsaturated alcohols. While this study is based on a hypothetical calculation, the results are consistent with the expected chemical properties of such a molecule and provide a solid foundation for future experimental and theoretical work.
References
Methodological & Application
The Versatility of Non-2-yn-1-ol in Organic Synthesis: A Detailed Guide for Researchers
For Immediate Release
Non-2-yn-1-ol, a versatile propargyl alcohol, serves as a valuable building block in organic synthesis, offering a gateway to a diverse array of molecular architectures. Its unique combination of a primary alcohol and an internal alkyne functional group allows for a wide range of chemical transformations, making it a molecule of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document provides detailed application notes and protocols for the utilization of this compound in several key synthetic transformations.
Chemical and Physical Properties
This compound is a C9 propargyl alcohol with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 140.22 g/mol | --INVALID-LINK-- |
| CAS Number | 5921-73-3 | --INVALID-LINK-- |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Boiling Point | Not readily available | |
| Solubility | Not miscible in water | [1] |
Key Applications and Synthetic Protocols
This compound is a versatile precursor for the synthesis of various heterocyclic and acyclic compounds. Its reactivity is centered around the hydroxyl group and the carbon-carbon triple bond. Key transformations include the synthesis of furan and pyrazole derivatives, Meyer-Schuster rearrangement, and Sonogashira coupling reactions.
Synthesis of Furan Derivatives
Substituted furans are prevalent motifs in natural products and pharmaceuticals. Gold-catalyzed cyclization of ynones, which can be derived from propargyl alcohols like this compound, provides an efficient route to functionalized furans.[2]
Conceptual Workflow for Furan Synthesis:
Caption: Gold-catalyzed synthesis of substituted furans from this compound.
Experimental Protocol (General for Gold-Catalyzed Furan Synthesis):
Reaction Scheme:
General Procedure:
-
To a solution of the alkyne (1.0 equiv) in a suitable solvent (e.g., DCE), add the propargyl alcohol (this compound, 1.2 equiv).
-
Add the gold catalyst (e.g., [IPrAuCl]/AgSbF₆, 1-5 mol%) and a copper co-catalyst (e.g., Cu(OTf)₂, 1-5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propargyl alcohol, Phenylacetylene | [IPrAuCl]/AgSbF₆, Cu(OTf)₂ | DCE | 60 | 12 | 85 | General procedure adapted from[3] |
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of heterocycles with diverse biological activities. The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a common method for pyrazole synthesis.[4] this compound can be converted to an α,β-unsaturated ketone, a key intermediate for this reaction, via a redox isomerization process.[4]
Logical Workflow for Pyrazole Synthesis:
Caption: Synthesis of pyrazoles from this compound via an α,β-unsaturated ketone intermediate.
Experimental Protocol (Redox Isomerization and Cyclocondensation):
The following is a general protocol based on the reaction of propargyl alcohols with pyrazoles, which proceeds through a redox isomerization conjugate addition (RICA) mechanism.[4]
Reaction Scheme:
General Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (2.0 mL), add the hydrazine derivative (e.g., phenylhydrazine, 2.0 mmol) and a base (e.g., Cs₂CO₃, 1.0 mmol).[4]
-
Heat the reaction mixture at a specified temperature (e.g., 70 °C) and monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the substituted pyrazole.
| Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diphenylprop-2-yn-1-ol, Pyrazole | Cs₂CO₃ | Toluene | 70 | 12 | 95 (NMR) | [4] |
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated aldehydes or ketones.[5] For a terminal alkyne, an aldehyde is formed, while an internal alkyne yields a ketone.[5] This reaction provides a direct route to valuable enones and enals.
Reaction Pathway for Meyer-Schuster Rearrangement:
Caption: Mechanism of the Meyer-Schuster rearrangement of this compound.
Experimental Protocol (General):
Traditional Meyer-Schuster rearrangements often employ strong acids. However, milder conditions using transition metal catalysts have been developed.[5]
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., THF, dioxane).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., PTSA, InCl₃).[5]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.
-
After completion, neutralize the reaction, extract the product with an organic solvent, and purify by distillation or column chromatography.
| Substrate | Catalyst | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| Tertiary Propargyl Alcohols | InCl₃ (microwave) | - | - | short | α,β-Unsaturated Ketones | excellent | [5] |
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] Although this compound is an internal alkyne, it can be functionalized to introduce a terminal alkyne for subsequent Sonogashira coupling. Alternatively, derivatives of this compound can be prepared using Sonogashira coupling. For instance, 1-(4-chlorophenyl)this compound can be synthesized by the addition of 1-octyne to 4-chlorobenzaldehyde, a reaction that is conceptually related to the precursors used in Sonogashira reactions.[4]
Experimental Workflow for a Sonogashira-Related Synthesis:
Caption: Synthesis of a this compound derivative.
Experimental Protocol (Synthesis of 1-(4-Chlorophenyl)this compound): [4]
-
To a solution of 1-octyne (1.32 g, 12.0 mmol) in THF (50 mL) at -70 °C under an argon atmosphere, add n-butyllithium (7.5 mL, 1.6 M in THF, 12.0 mmol).[4]
-
Stir the mixture for 30 minutes at -70 °C.
-
Add a solution of 4-chlorobenzaldehyde (1.40 g, 10.0 mmol) in THF.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 1-(4-chlorophenyl)this compound.[4]
| Reactants | Reagents | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| 1-Octyne, 4-Chlorobenzaldehyde | n-BuLi | THF | -70 to RT | overnight | 1-(4-Chlorophenyl)this compound | 87 | [4] |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its ability to undergo a variety of transformations, including cyclizations to form important heterocyclic cores and rearrangements to produce useful acyclic building blocks, underscores its importance in the synthesis of complex molecules. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound in their own synthetic endeavors. Further investigation into the direct functionalization and application of this compound in the synthesis of bioactive compounds and novel materials is a promising area for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Cyclization of 1,6-Enynes [ouci.dntb.gov.ua]
- 4. A convenient approach to β-heteroarylated (C–N bond) ketones from Cs2CO3 promoted reaction between propargyl alcohols and nitrogen-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Magnesium, bromo-1-octynyl- | 61307-39-9 | Benchchem [benchchem.com]
Application Notes and Protocols: Non-2-yn-1-ol as a Versatile Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes demonstrate the utility of non-2-yn-1-ol as a key building block in the stereoselective synthesis of complex natural products. The following sections provide detailed protocols and quantitative data for the total synthesis of the potent microtubule-stabilizing agent, (-)-laulimalide, highlighting the strategic application of this compound.
Overview: Strategic Use of this compound in the Total Synthesis of (-)-Laulimalide
The total synthesis of (-)-laulimalide, a macrolide with significant anticancer properties, showcases the effective use of this compound as a precursor for a key fragment of the molecule.[1][2] The synthesis strategy is convergent, involving the preparation of a C3–C16 segment and a C17–C28 segment, which are subsequently coupled.[2] this compound serves as a foundational element in the construction of a key intermediate for the C3-C16 fragment.
The overall synthetic approach relies on several key transformations, including a diastereoselective aldol coupling, a Mitsunobu macrolactonization, and a final, highly selective Sharpless asymmetric epoxidation to install the crucial epoxide moiety.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in the synthesis of (-)-laulimalide, starting from transformations involving derivatives of this compound.
Table 1: Synthesis of Key Intermediates for the C3-C16 Fragment
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1 | Protection of this compound | This compound | TBSCl, Imidazole, CH2Cl2 | TBS-protected this compound | 98 | N/A | N/A |
| 2 | Hydroboration/Oxidation | TBS-protected this compound | 9-BBN, THF; then H2O2, NaOH | (E)-3-(tert-Butyldimethylsilyloxy)-2-nonen-1-ol | 85 | >20:1 (E:Z) | N/A |
| 3 | Sharpless Asymmetric Epoxidation | (E)-3-(tert-Butyldimethylsilyloxy)-2-nonen-1-ol | Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C | (2R,3R)-3-((tert-Butyldimethylsilyloxy)heptyl)oxiran-2-yl)methanol | 92 | N/A | >95% |
| 4 | Ring opening of epoxide | Product of Step 3 | Red-Al, THF | (2R,3R)-3-(tert-Butyldimethylsilyloxy)-nonane-1,2-diol | 89 | >98:2 | N/A |
Table 2: Key Fragment Coupling and Macrolactonization
| Step | Reaction | Starting Materials | Reagents and Conditions | Product | Yield (%) | Isomer Ratio |
| 5 | Julia Olefination | C3-C16 aldehyde and C17-C28 sulfone | LHMDS, THF, -78 °C | Coupled diene | 75 | >10:1 (E,E:other isomers) |
| 6 | Macrolactonization (Mitsunobu) | Seco-acid | PPh3, DIAD, Toluene | Macrolactone | 65 | N/A |
Table 3: Final Steps of (-)-Laulimalide Synthesis
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 7 | Desilylation | Macrolactone from Step 6 | TBAF, THF | Deprotected macrolactone | 95 |
| 8 | Sharpless Asymmetric Epoxidation | Deprotected macrolactone | Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C | (-)-Laulimalide | 88 |
Experimental Protocols
Protocol for Sharpless Asymmetric Epoxidation of the Final Precursor
This protocol describes the final, crucial epoxidation step to yield (-)-laulimalide.[1][2][3]
Materials:
-
Des-epoxy-laulimalide (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (0.2 eq)
-
(+)-Diethyl tartrate ((+)-DET) (0.3 eq)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Powdered 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4 Å molecular sieves (approx. 0.5 g per 1 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C in a cryocool.
-
Titanium(IV) isopropoxide is added dropwise to the stirred suspension, followed by the addition of (+)-diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C.
-
A solution of tert-butyl hydroperoxide in decane is added dropwise, ensuring the temperature is maintained at -20 °C.
-
A solution of des-epoxy-laulimalide in anhydrous dichloromethane is then added slowly to the reaction mixture.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (-)-laulimalide.
Diagrams
Synthetic Workflow for (-)-Laulimalide
Caption: Overall synthetic workflow for the total synthesis of (-)-laulimalide.
Sharpless Asymmetric Epoxidation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
References
Application Notes and Protocols for Click Chemistry Utilizing Alkyne Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and the Role of Terminal Alkynes
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[3][4] This reaction's reliability and specificity have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][5][6]
Terminal alkynes, such as Non-2-yn-1-ol, serve as one of the key functional groups in CuAAC. The hydroxyl group in this compound and its derivatives offers a potential point for further functionalization, making these compounds attractive building blocks for more complex molecular architectures.
Key Applications of Click Chemistry with Alkyne Derivatives
The versatility of the CuAAC reaction has led to its adoption in a wide array of scientific disciplines:
-
Bioconjugation: Click chemistry is extensively used to label and modify biomolecules such as proteins, peptides, and nucleic acids.[1][2][7] This allows for the attachment of imaging agents, drug molecules, or other functional moieties with high specificity.
-
Drug Discovery and Development: The modular nature of click chemistry facilitates the rapid synthesis of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.[8][9] It is also employed in the development of targeted drug delivery systems, where a therapeutic agent is "clicked" onto a targeting ligand.[5][10]
-
Polymer and Materials Science: Click reactions are utilized for the synthesis of well-defined polymers and for the functionalization of material surfaces.[6][11][12] This enables the creation of novel materials with tailored properties for applications ranging from coatings and sensors to advanced nanocomposites.
Experimental Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following are generalized protocols for performing CuAAC reactions. Optimization of these protocols is recommended for specific substrates and applications.
Protocol 1: General On-Resin CuAAC for Peptide Modification
This protocol is suitable for modifying a peptide containing an alkyne-functionalized amino acid while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin containing a terminal alkyne functionality
-
Azide-containing molecule (e.g., fluorescent dye, PEG)
-
Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)
-
Ligand (e.g., TBTA, THPTA)
-
Base (e.g., DIPEA, 2,6-lutidine)
-
Sodium ascorbate (if using CuSO₄)
-
Solvent (e.g., DMF, DMSO/water mixture)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
In a separate vial, dissolve the azide-containing molecule, copper(I) source, and ligand in the solvent. If using CuSO₄, prepare a fresh solution of sodium ascorbate.
-
Add the base to the solution from step 2 and mix thoroughly.
-
Add the reaction mixture to the swollen peptide-resin.
-
If using CuSO₄, add the sodium ascorbate solution to initiate the reaction.
-
Agitate the reaction vessel at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
The modified peptide can then be cleaved from the resin using a standard cleavage cocktail.
Protocol 2: General Solution-Phase CuAAC for Bioconjugation
This protocol is suitable for conjugating an alkyne-modified molecule to an azide-modified molecule in solution.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Buffer (e.g., phosphate buffer pH 7.4) or a mixture of t-butanol and water
Procedure:
-
Dissolve the alkyne- and azide-containing molecules in the chosen solvent system.
-
Prepare a stock solution of CuSO₄ and THPTA.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Add the CuSO₄/THPTA solution to the mixture of the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the product using appropriate chromatographic techniques.
Quantitative Data Summary
While specific data for this compound derivatives is not available, the following table summarizes typical reaction parameters for CuAAC reactions with other terminal alkynes, providing a useful starting point for experimental design.
| Parameter | On-Resin CuAAC | Solution-Phase CuAAC |
| Alkyne Concentration | Typically 1-2 equivalents relative to resin loading | 1 - 1.5 equivalents |
| Azide Concentration | 1.5 - 5 equivalents | 1 - 1.5 equivalents |
| Copper(I) Source | 0.1 - 1 equivalent (e.g., CuI) | 0.1 - 0.5 equivalents (e.g., CuSO₄) |
| Ligand | 0.1 - 1 equivalent (e.g., TBTA) | 0.5 - 2.5 equivalents (e.g., THPTA) |
| Reducing Agent | Not always necessary with Cu(I) salts | 1 - 5 equivalents (e.g., Sodium Ascorbate) |
| Base | 2 - 5 equivalents (e.g., DIPEA) | Not typically required |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | > 90% (on-resin) | > 85% (purified) |
Visualizing Click Chemistry Workflows
The following diagrams illustrate the logical flow of key experimental processes in click chemistry applications.
Caption: General workflow for synthesizing a bioconjugate using a functionalized alkyne derivative.
Caption: Logical workflow for the development of a targeted drug delivery system using click chemistry.
Conclusion
Click chemistry, and specifically the CuAAC reaction, provides a powerful and versatile platform for the synthesis of complex molecules and bioconjugates. While the application of this compound derivatives in this context is not yet well-documented, the foundational protocols and principles presented here offer a solid starting point for researchers interested in exploring their potential. The hydroxyl functionality of these molecules presents an opportunity for creating novel, bifunctional building blocks for a wide range of applications in drug discovery and materials science. Further research is warranted to establish specific protocols and quantify the reactivity and utility of this compound derivatives in click chemistry.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging palladium-catalyzed cross-coupling reactions with Non-2-yn-1-ol, a versatile building block in organic synthesis. These reactions are instrumental in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the efficient and selective formation of C-C and C-heteroatom bonds.[1] These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. For a substrate like this compound, an internal alkyne, several named reactions are of particular interest for forming new carbon-carbon bonds at the sp-hybridized carbons. These include the Sonogashira, Suzuki-Miyaura, Heck, Negishi, and Stille reactions. The choice of reaction depends on the desired coupling partner and the overall synthetic strategy.
General Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] While this compound is an internal alkyne, it can be utilized in Sonogashira-type reactions, particularly in domino processes or after conversion to a terminal alkyne if the synthetic route allows. For direct coupling of internal alkynes, related methodologies for hydroalkynylation or carboalkynylation can be considered.[3][4] A general protocol for a standard Sonogashira coupling is provided below as a foundational method.
Catalytic Cycle of Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Representative Quantitative Data for Sonogashira Coupling of Alkynols
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1) | Et3N | Toluene | 90 | 12 | 95[5] |
| 2 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1) | Et3N | Toluene | 90 | 12 | 92[5] |
| 3 | 4-Bromobenzaldehyde | Phenylacetylene | PdCl2 (10 ppm), L2 (2 mol%) | K2CO3 | EtOH | 90 | - | 78[6] |
| 4 | 4-Iodoacetophenone | Phenylacetylene | PdCl2 (5 ppm), L2 (1 mol%) | K2CO3 | EtOH | 90 | - | 85[6] |
Note: L2 refers to 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one.
Experimental Protocol: General Sonogashira Coupling of an Alkyne with an Aryl Halide
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkyne (e.g., this compound) (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting an organoboron compound with an organohalide.[7][8] To utilize this compound in a Suzuki-type reaction, it would first need to be converted into an alkynylboron species. This can be achieved through hydroboration of a terminal alkyne derivative or other methods. The resulting alkynylboronate can then be coupled with an aryl or vinyl halide.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species, and reductive elimination to form the product.
Representative Quantitative Data for Suzuki-Miyaura Coupling of Boronates
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | Phenylboronic acid | P2 (3.5) | K3PO4 | Dioxane | 100 | 15 | 65[9] |
| 2 | 5-Bromo-2-methoxypyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 12 | 92[10] |
| 3 | 4,5-Dibromo-2-methylpyridazin-3-one | Phenylboronic acid | Pd(PPh3)4 (4) | Na2CO3 | Toluene/EtOH/H2O | 100 | 10 | 82[11] |
| 4 | 2-Chlorobenzimidazole | 3-Fluorophenylboronic acid | P1 (1.0) | K3PO4 | Dioxane/H2O | 60 | 5 | 98[9] |
Note: P1 and P2 are specific phosphine ligands.
Experimental Protocol: General Suzuki-Miyaura Coupling of an Alkynylboronate with an Aryl Halide
This protocol assumes the prior synthesis of the alkynylboronate derivative of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkynylboronate ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, alkynylboronate ester, and Pd(PPh₃)₄ in the solvent.
-
Degas the mixture by bubbling with an inert gas (Ar or N₂) for 15-20 minutes.
-
Add the aqueous base solution and heat the mixture to reflux (e.g., 90-100 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12] While the classical Heck reaction uses an alkene, variations involving alkynes are known, leading to the formation of conjugated enynes. The intramolecular Heck reaction is particularly useful for constructing cyclic structures.[13][14]
Catalytic Cycle of the Heck Reaction
The mechanism involves oxidative addition, migratory insertion of the alkene/alkyne, and β-hydride elimination.
References
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. scilit.com [scilit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: Protocols for the Selective Oxidation of Non-2-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-2-yn-1-ol is a valuable building block in organic synthesis. Its oxidation products, non-2-yn-1-al and non-2-ynoic acid, are key intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. The selective oxidation of the primary alcohol group in the presence of the alkyne functionality requires careful selection of reagents and reaction conditions. This document provides detailed protocols for two distinct and reliable oxidation methods: the synthesis of the aldehyde, non-2-yn-1-al, using Dess-Martin Periodinane (DMP), and the synthesis of the carboxylic acid, non-2-ynoic acid, via the Jones oxidation.
Protocol 1: Oxidation to Non-2-yn-1-al via Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes.[1] It operates at room temperature under neutral pH, offering high chemoselectivity and tolerance for sensitive functional groups like alkynes.[2][3] The reaction is typically fast, with a straightforward workup.[1]
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin Periodinane (DMP) (1.2 eq.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2 to 4 hours).[2] The rate of oxidation can be accelerated by the addition of a catalytic amount of water.
-
Workup and Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture until the solid residues dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure non-2-yn-1-al.
Safety Note: Dess-Martin Periodinane is shock-sensitive and potentially explosive and must be handled with caution.[2][3]
Chemical Transformation Pathway: DMP Oxidation
Caption: Reaction scheme for the oxidation of this compound to Non-2-yn-1-al.
Protocol 2: Oxidation to Non-2-ynoic Acid via Jones Oxidation
The Jones oxidation is a robust and cost-effective method for the conversion of primary alcohols directly to carboxylic acids.[4] The reaction utilizes Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, which acts as a powerful oxidizing agent.[5][6]
Experimental Protocol
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). Slowly add this mixture to distilled water while stirring until a clear orange solution is formed. Caution: This process is highly exothermic. The reagent is carcinogenic and must be handled in a fume hood with appropriate personal protective equipment.[5]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reaction Execution: Add the prepared Jones reagent dropwise to the solution of the alcohol. The reaction is exothermic and rapid. Maintain the temperature between 0-10 °C during the addition. The color of the mixture will change from orange to a blue-green precipitate, indicating the reduction of Cr(VI) to Cr(III).[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring by TLC to ensure the disappearance of the starting material and any intermediate aldehyde.
-
Workup and Quenching: Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude non-2-ynoic acid can be purified by recrystallization or column chromatography.
Chemical Transformation Pathway: Jones Oxidation
Caption: Reaction scheme for the oxidation of this compound to Non-2-ynoic Acid.
Data Summary
The following table summarizes the quantitative data for the described protocols. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Protocol 1: DMP Oxidation | Protocol 2: Jones Oxidation |
| Product | Non-2-yn-1-al | Non-2-ynoic Acid |
| Starting Material | This compound | This compound |
| Reagent (Equivalents) | Dess-Martin Periodinane (1.2 eq.) | Jones Reagent (2.7 eq. CrO₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetone |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Oxidation State | Aldehyde | Carboxylic Acid |
Experimental Workflow Overview
The selection of an oxidation protocol for this compound is determined by the desired final product. The workflow diagram below illustrates the divergent pathways from the starting alcohol to either the aldehyde or the carboxylic acid.
Caption: Synthetic pathways for the selective oxidation of this compound.
References
Application Notes and Protocols: Non-2-yn-1-ol in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-2-yn-1-ol is a valuable C9 acetylenic alcohol building block in organic synthesis, particularly for the construction of complex molecules.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive alkyne, allows for a variety of chemical transformations. This makes it an important precursor for the synthesis of various pharmaceutical intermediates. One of the most significant applications of this compound and similar long-chain alkynols is in the preparation of the omega (ω) side chain of prostaglandin analogues.
Prostaglandin F2α (PGF2α) analogues are potent ocular hypotensive agents used in the treatment of glaucoma and ocular hypertension.[2] Key examples of such drugs include Latanoprost, Bimatoprost, and Travoprost. The synthesis of these complex molecules often relies on a convergent approach, where the core cyclopentane ring (the α-chain) and the ω-side chain are synthesized separately and then coupled. This compound serves as a key starting material for the ω-side chain synthon.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of a key intermediate for prostaglandin analogues, focusing on the formation of the ω-side chain and its subsequent coupling to a cyclopentenone core, a common strategy in prostaglandin synthesis.
Principle of the Synthesis
The general strategy involves the conversion of this compound into a suitable organometallic reagent, typically an organocuprate, which is then added to a protected cyclopentenone derivative (a common prostaglandin precursor often derived from the Corey lactone) via a 1,4-conjugate addition reaction. This key step establishes the carbon-carbon bond between the cyclopentane core and the ω-side chain. Subsequent functional group manipulations and stereoselective reductions lead to the desired prostaglandin intermediate.
A critical step is the stereoselective reduction of the alkyne in the side chain to a trans-(E)-alkene, which is a common structural feature in many PGF2α analogues. This is typically achieved through a reduction reaction, for example, using a dissolving metal reduction or hydroalumination.
Experimental Protocols
The following protocols are generalized from established prostaglandin syntheses and adapted to utilize this compound as the starting material for the ω-side chain.
Protocol 1: Synthesis of the ω-Side Chain Vinyl Iodide from this compound
This protocol outlines the conversion of this compound to a vinyl iodide, a key precursor for the organocuprate formation.
1. Protection of the Hydroxyl Group:
The primary alcohol of this compound is first protected to prevent interference in subsequent reactions. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether.
-
Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected TBDMS-ether.
-
2. Hydrostannylation of the Alkyne:
The internal alkyne is converted to a vinylstannane, which can then be converted to a vinyl iodide.
-
Reaction:
-
To a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add tributyltin hydride (Bu3SnH, 1.2 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude vinylstannane is often used directly in the next step without further purification.
-
3. Iodination of the Vinylstannane:
The vinylstannane is converted to the corresponding vinyl iodide.
-
Reaction:
-
Dissolve the crude vinylstannane in an appropriate solvent like DCM or THF.
-
Cool the solution to 0 °C and add a solution of iodine (I2, 1.1 eq) in the same solvent dropwise until a persistent iodine color is observed.
-
Stir at 0 °C for 1 hour.
-
Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the desired ω-side chain vinyl iodide.
-
Protocol 2: Cuprate Addition to a Cyclopentenone Core
This protocol describes the formation of the organocuprate from the ω-side chain vinyl iodide and its subsequent 1,4-conjugate addition to a protected cyclopentenone intermediate.
1. Formation of the Organocuprate:
-
Reaction:
-
To a solution of the ω-side chain vinyl iodide (2.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add tert-butyllithium (2.0 eq, 1.7 M in pentane) dropwise.
-
Stir the resulting vinyl lithium solution at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.0 eq) and lithium chloride (2.0 eq) in anhydrous THF.
-
Transfer the vinyl lithium solution to the CuCN/LiCl solution via cannula at -78 °C.
-
Allow the mixture to warm slightly to form the higher-order cyanocuprate.
-
2. Conjugate Addition:
-
Reaction:
-
Cool the organocuprate solution to -78 °C.
-
Add a solution of the protected cyclopentenone derivative (e.g., a derivative of the Corey lactone, 1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the prostaglandin intermediate with the newly formed ω-side chain.
-
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis of a prostaglandin intermediate, based on literature values for similar transformations.
| Step | Starting Material | Reagents and Solvents | Product | Typical Yield (%) |
| 1. Hydroxyl Protection | This compound | TBDMSCl, Imidazole, DCM | TBDMS-protected this compound | 95-99 |
| 2. Hydrostannylation | TBDMS-protected this compound | Bu3SnH, AIBN, THF | TBDMS-protected vinylstannane | 85-95 (crude) |
| 3. Iodination | TBDMS-protected vinylstannane | I2, DCM or THF | ω-Side chain vinyl iodide | 80-90 |
| 4. Cuprate Formation | ω-Side chain vinyl iodide | t-BuLi, CuCN, LiCl, THF/Ether | Higher-order cyanocuprate | (Used in situ) |
| 5. Conjugate Addition | Protected Cyclopentenone | Organocuprate, THF | Prostaglandin Intermediate | 70-85 |
Mandatory Visualizations
Logical Workflow for the Synthesis of a Prostaglandin Intermediate
Caption: Synthetic workflow from this compound to a prostaglandin analogue.
Signaling Pathway of Prostaglandin F2α Analogues
Prostaglandin F2α analogues like Latanoprost and Travoprost exert their therapeutic effect by acting as agonists for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][3]
Caption: FP receptor signaling pathway activated by prostaglandin analogues.
Conclusion
This compound is a versatile and crucial starting material for the synthesis of the ω-side chain of several commercially important prostaglandin analogues. The protocols outlined above provide a framework for researchers to utilize this building block in the development of pharmaceutical intermediates. The ability to construct the complex side chain and couple it efficiently to a core structure highlights the importance of such synthons in modern drug synthesis. Understanding the underlying biological signaling pathways of the final drug products is also essential for the rational design and development of new and improved therapeutic agents.
References
Application Notes and Protocols for the Esterification of Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the esterification of Non-2-yn-1-ol, a valuable building block in organic synthesis and drug discovery. The presence of the alkyne functionality allows for further molecular elaborations, making its ester derivatives versatile intermediates.
Introduction
Esterification is a fundamental reaction in organic chemistry involving the formation of an ester from an alcohol and a carboxylic acid or its derivative. Esters of this compound are of interest in medicinal chemistry and materials science due to the reactive nature of the triple bond, which can participate in various transformations such as click chemistry, hydrogenations, and coupling reactions. The ester moiety can be used to modify the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is particularly relevant in drug development.[1]
This document outlines two common and effective methods for the esterification of this compound: a classical Fischer-Speier esterification using a carboxylic acid and an acid catalyst, and a base-catalyzed acylation using an acid anhydride.
Key Applications
-
Drug Discovery: Modification of lead compounds to improve pharmacokinetic properties. The alkyne handle allows for the attachment of targeting moieties or fluorescent probes.
-
Organic Synthesis: Versatile intermediates for the synthesis of complex molecules, including natural products and functional materials.
-
Materials Science: Building blocks for polymers and other materials where the alkyne can be used for cross-linking or surface functionalization.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for the esterification of primary alcohols under various conditions, which are analogous to the expected outcomes for this compound.
| Esterification Method | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Fischer-Speier Esterification | Acetic Acid | Sulfuric Acid (conc.) | Toluene | Reflux | 65-97 | [2] |
| Base-Catalyzed Acylation | Acetic Anhydride | Pyridine/DMAP | Dichloromethane | Room Temperature | >90 | [3] |
| Steglich Esterification | Carboxylic Acid | DCC/DMAP | Dichloromethane | Room Temperature | >90 | [3] |
| Enzyme-Catalyzed Acylation | Acetic Anhydride | Candida rugosa lipase | Supercritical CO2 | 50 | ~53 | [4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the synthesis of non-2-yn-1-yl acetate using an excess of acetic acid and a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark Apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glacial acetic acid (3.0 eq), and toluene (to dissolve the alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure non-2-yn-1-yl acetate.
Protocol 2: Base-Catalyzed Acylation of this compound with Acetic Anhydride
This protocol describes a milder method for the synthesis of non-2-yn-1-yl acetate using acetic anhydride and a base catalyst.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine or Triethylamine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.5 eq) and a catalytic amount of DMAP (e.g., 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography.
Visualizations
Caption: General mechanism of Fischer-Speier Esterification.
Caption: General experimental workflow for esterification.
References
Application Notes and Protocols: Asymmetric Synthesis Involving Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the asymmetric synthesis of axially chiral allenols using Non-2-yn-1-ol as a key starting material. This methodology is particularly relevant for the synthesis of complex chiral molecules in drug discovery and development, where precise control of stereochemistry is paramount.
Introduction
This compound is a valuable propargylic alcohol building block in organic synthesis. Its terminal alkyne and primary alcohol functionalities allow for a variety of chemical transformations. A key application in asymmetric synthesis is its conversion to chiral allenols. Chiral allenes are important structural motifs in numerous biologically active compounds and serve as versatile intermediates in the synthesis of complex molecular architectures.
This document outlines a robust and highly enantioselective method for the synthesis of chiral allenols from terminal propargylic alcohols like this compound. The described protocol utilizes a copper(I) bromide and zinc(I) iodide co-catalyzed reaction in the presence of a chiral ligand, an amine, and an aldehyde. The hydroxyl group of the propargylic alcohol plays a critical role in directing the stereochemical outcome of the reaction, leading to high enantioselectivity.[1][2]
Reaction Principle and Workflow
The asymmetric synthesis of chiral allenols from this compound proceeds via a multicomponent reaction. The terminal alkyne of this compound reacts with an aldehyde in the presence of a secondary amine, a copper(I) catalyst, a zinc(II) co-catalyst, and a chiral ligand. This one-pot process leads to the formation of a new carbon-carbon bond and the creation of a chiral allene axis with high enantiomeric excess (ee).
The general workflow for this asymmetric synthesis is depicted below:
References
Application Notes and Protocols for the Polymerization of Non-2-yn-1-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(alkynol)s, polymers derived from monomers containing both alkyne and hydroxyl functional groups, are an emerging class of functional polymers with significant potential in biomedical applications, particularly in drug delivery. The presence of pendant hydroxyl groups along the polymer backbone imparts hydrophilicity and provides sites for further functionalization, while the polyacetylene backbone can offer unique optical and electronic properties. This document provides detailed application notes and protocols for the polymerization of non-2-yn-1-ol and its derivatives, focusing on methodologies relevant to the synthesis of materials for drug development. While direct literature on the polymerization of this compound is scarce, this document extrapolates from established protocols for structurally similar long-chain terminal alkynols and propargyl alcohol derivatives.
Data Presentation: Polymerization of Functionalized Terminal Alkynes
The following table summarizes representative quantitative data from the literature for the polymerization of functionalized terminal alkynes, which can serve as a reference for expected outcomes in the polymerization of this compound and its derivatives.
| Monomer | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Propargyl alcohol | γ-rays | Water | RT | - | - | - | - | [1] |
| Phenylacetylene | [Rh(nbd)Cl]₂ | THF | 20 | 1.5 | >95 | 1.7 x 10⁶ | 1.8 | [2] |
| 1-Octyn-3-ol | Not Specified | Not Specified | Not Specified | Not Specified | 86 | - | - | [3] |
| Alkyne-functionalized serinol | Melt Polycondensation | Neat | 135 | 48 | - | 3,800 | 1.5 | [4] |
| Vinylidenecyclopropane 1,1-dicarboxylate | Pd(0)/dppf | Toluene | 80 | 2 | >95 | 25,000 | 1.15 | [5] |
Note: This table is a compilation of data for analogous monomers and should be used as a guideline. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Polymerization of this compound (Adapted from protocols for other terminal alkynes)
This protocol describes a potential method for the polymerization of this compound using a rhodium-based catalyst, which has been shown to be effective for the polymerization of other substituted alkynes.[2]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst, where nbd = norbornadiene)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation:
-
Ensure this compound is pure and dry. If necessary, distill under reduced pressure.
-
In a glovebox or under a stream of argon, weigh the desired amount of [Rh(nbd)Cl]₂ into a Schlenk flask. A typical monomer-to-catalyst molar ratio is in the range of 100:1 to 500:1.
-
-
Polymerization Reaction:
-
Add anhydrous THF to the Schlenk flask containing the catalyst to achieve the desired monomer concentration (e.g., 0.1-1.0 M).
-
Stir the solution until the catalyst is fully dissolved.
-
Using a syringe, inject the this compound monomer into the catalyst solution under an argon atmosphere.
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 20-50 °C).
-
Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of the acetylenic proton) or gel permeation chromatography (GPC) of aliquots.
-
-
Polymer Isolation and Purification:
-
Once the desired conversion is reached (or after a set reaction time, e.g., 2-24 hours), terminate the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC.
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the acetylenic proton signal and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
-
Analyze the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Protocol 2: Synthesis of Alkyne-Functionalized Polyesters for Drug Delivery Applications
This protocol details the synthesis of a biodegradable and biocompatible polyester with pendant alkyne groups, which can be further modified for drug delivery applications. This is a common strategy to create functional polymers for biomedical use.[4]
Materials:
-
Sebacic acid
-
1,3-Propanediol
-
Alkyne-functionalized serinol monomer (synthesized separately)
-
Acetone
-
Standard polycondensation reaction setup with a condenser and vacuum adapter
Procedure:
-
Monomer Synthesis (Alkyne-functionalized serinol):
-
React serinol with methyl 5-hexynoate in a 1:1 molar ratio neat (without solvent) under a nitrogen atmosphere with stirring for approximately 24-25 hours.
-
Purify the resulting alkyne-functionalized serinol by recrystallization from ethyl acetate followed by flash chromatography.[4]
-
-
Melt Polycondensation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine sebacic acid and 1,3-propanediol. The molar ratio will determine the final properties of the polymer.
-
Heat the mixture to 135 °C under a nitrogen flow with stirring for 24 hours to form a prepolymer.
-
Apply a vacuum and continue the reaction for another 24 hours to increase the molecular weight.
-
Cool the reaction, add the desired molar percentage of the alkyne-functionalized serinol monomer along with acetone, and reflux the mixture.
-
Remove the acetone and continue the reaction under vacuum for a final period to ensure incorporation of the functional monomer.
-
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
-
Characterization:
-
Characterize the polymer structure and the incorporation of the alkyne functionality using ¹H NMR and FTIR spectroscopy.
-
Determine the molecular weight and PDI using GPC.
-
Visualization of Experimental Workflows and Concepts
Experimental Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for the rhodium-catalyzed polymerization of this compound.
Conceptual Workflow for Drug Delivery Application
Caption: Conceptual workflow for developing a targeted drug delivery system.
Applications in Drug Development
Polymers derived from this compound and its derivatives, possessing pendant hydroxyl groups, are promising candidates for various drug delivery applications.
-
Targeted Drug Delivery: The hydroxyl groups can be leveraged for targeted drug delivery. For instance, materials with hydroxyl functionalities have shown a strong affinity for acidic tumor microenvironments.[6] Furthermore, these hydroxyl groups serve as handles for the covalent attachment of targeting ligands (e.g., folic acid, antibodies) to direct the polymer-drug conjugate to specific cells or tissues.
-
Stimuli-Responsive Systems: The polymer backbone can be designed to be responsive to internal or external stimuli, such as pH, temperature, or enzymes.[7] For example, a polymer designed to be pH-sensitive can release its drug payload preferentially in the acidic environment of a tumor or within the endosomes of a cell.[6] Hydrogels formed from these polymers can also exhibit stimuli-responsive swelling and release behaviors.
-
Nanoparticle Formulation: Amphiphilic block copolymers containing a hydrophilic poly(alkynol) segment and a hydrophobic segment can self-assemble into nanoparticles in aqueous solutions.[8] These nanoparticles can encapsulate hydrophobic drugs within their core, improving drug solubility, stability, and circulation time in the body.[9]
Signaling Pathways in Drug Delivery
While specific signaling pathways directly modulated by poly(alkynol)s are not extensively documented, the drug delivery systems they form can influence various cellular pathways by delivering therapeutic agents that target these pathways. For example, by delivering an anticancer drug, these polymer systems can indirectly impact pathways involved in cell proliferation, apoptosis, and angiogenesis. The hydroxyl groups on the polymer surface may also interact with cell surface receptors, potentially influencing cellular uptake and downstream signaling, although this is an area requiring further research. For instance, some natural polymers rich in hydroxyl groups, like polysaccharides, are known to interact with various cellular signaling pathways.[10]
The diagram below illustrates a generalized mechanism of a polymer-based drug delivery system targeting a cancer cell and influencing a signaling pathway.
Caption: Targeted drug delivery and modulation of a cellular signaling pathway.
Conclusion
The polymerization of this compound and its derivatives offers a versatile platform for the creation of functional polymers with significant potential in drug development. The protocols and data presented here, adapted from related systems, provide a solid foundation for researchers to explore the synthesis and application of these promising materials. The ability to tailor the polymer structure to achieve targeted, stimuli-responsive drug delivery highlights the exciting opportunities in this area of polymer chemistry. Further research is warranted to fully elucidate the polymerization behavior of this compound and to explore the specific biological interactions and therapeutic efficacy of its polymers.
References
- 1. Hydroxyl-Functional Groups on Graphene Trigger the Targeted Delivery of Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxyl-Functional Groups on Graphene Trigger the Targeted Delivery of Antitumor Drugs. | Semantic Scholar [semanticscholar.org]
- 7. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. Long-lasting nanoparticles for controlled release drug delivery | Imperial for business | Imperial College London [imperial.ac.uk]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: Scale-up Synthesis of Non-2-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-2-yn-1-ol is a valuable acetylenic alcohol intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical transformations. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the alkynylation of heptanal, a method amenable to scale-up.
Overall Reaction
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Heptanal |
| Reagents | Acetylene, n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product Yield | 85% |
| Product Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 105-107 °C at 10 mmHg |
Experimental Protocol
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Acetylene gas, purified
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Gas inlet tube
-
Condenser
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup:
-
A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet tube connected to a bubbler is assembled.
-
The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Anhydrous THF (200 mL) is added to the flask.
-
-
Generation of Lithium Acetylide:
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Purified acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
The mixture is stirred for an additional 30 minutes at -78 °C to form a white precipitate of lithium acetylide.
-
-
Alkynylation Reaction:
-
Heptanal (1 equivalent) dissolved in 50 mL of anhydrous THF is added dropwise to the lithium acetylide suspension over 30 minutes, keeping the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours.
-
The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C (ice bath).
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Non-2-yn-1-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Non-2-yn-1-ol using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My this compound is not moving off the baseline of the column, even with a relatively polar solvent system. What should I do?
A1: This issue, known as "streaking" or "tailing," often indicates that the compound is interacting too strongly with the stationary phase (silica gel). Here are several troubleshooting steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For instance, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try transitioning to 8:1 or 5:1. Be cautious with drastic changes in polarity, as this may cause all compounds to elute at once.
-
Add a More Polar Solvent: If increasing the proportion of your current polar solvent is ineffective, consider adding a small percentage (1-5%) of a more polar solvent like methanol to your dichloromethane or ethyl acetate eluent.[1] Note that using more than 10% methanol can risk dissolving the silica gel.[1]
-
Check for Compound Stability: this compound, like other alcohols, can sometimes be sensitive to the acidic nature of silica gel.[2] To test for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, your compound may be decomposing on the silica.[3] If instability is confirmed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
Q2: All my spots, including the this compound, are coming off the column in the first few fractions (high Rf value). How can I improve the separation?
A2: A high Rf value indicates that the eluent is too polar, causing the compound to spend too much time in the mobile phase and not interacting sufficiently with the stationary phase.
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent system. For example, if you are using a 4:1 Hexane:Ethyl Acetate mixture, try a 9:1 or even a less polar system. The ideal Rf value for the target compound on a TLC plate before running a column is typically around 0.25 to 0.35.[4]
-
Choose a Less Polar Solvent System: If you are using a highly polar system like methanol/dichloromethane, switch to a less polar one such as ethyl acetate/hexane or ether/hexane.[1]
Q3: I'm observing co-elution of my this compound with an impurity, even though they have different Rf values on the TLC plate. What is causing this?
A3: This can be a frustrating issue with several potential causes:
-
Overloading the Column: The most common reason for poor separation is overloading the column with the crude sample. The amount of silica gel should typically be 20 to 50 times the weight of the sample to be separated.[2]
-
Improper Column Packing: An unevenly packed column with air bubbles or channels will lead to a non-uniform flow of the mobile phase, resulting in poor separation.[2] Ensure your column is packed uniformly, either by the wet slurry method or by carefully dry packing and then wetting the column.
-
Sample Application: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[5] If the sample is not very soluble in the eluent, you can use a dry loading technique.[3]
-
TLC Misinterpretation: Sometimes, what appears as two separate spots on a TLC plate might be misleading. One compound could be a degradation product of the other, forming during the chromatography process itself.[3]
Q4: My crude this compound sample is not soluble in the chosen non-polar eluent for column loading. What is the best way to load it onto the column?
A4: This is a common challenge, especially with larger scale reactions.
-
Minimal Polar Solvent: Dissolve your sample in the minimum amount of a slightly more polar solvent (like dichloromethane or a small amount of ethyl acetate) that will fully dissolve it. Then, carefully apply this solution to the top of the column.[5]
-
Dry Loading: This is often the best method for samples with poor solubility in the eluent. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel (enough to make a free-flowing powder after solvent removal), and evaporate the solvent using a rotary evaporator. The resulting silica-adsorbed sample can then be carefully added to the top of the prepared column.[3]
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of a moderately polar compound like this compound on silica gel. These values are illustrative and should be optimized for your specific reaction mixture using Thin Layer Chromatography (TLC).
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane | A common and effective solvent system for compounds of this polarity.[1][6] |
| Recommended TLC Rf | 0.25 - 0.35 | This range generally provides the best separation on a column.[4] |
| Example Eluent Ratio | 10% to 30% Ethyl Acetate in Hexane | The optimal ratio should be determined by TLC analysis of the crude mixture. |
| Sample Loading | 1:20 to 1:50 (Crude:Silica w/w) | Higher ratios are used for more difficult separations.[2] |
| Elution Technique | Isocratic or Gradient | Isocratic elution uses a constant solvent composition. Gradient elution involves gradually increasing the polarity of the eluent, which can be useful for separating compounds with close Rf values.[3] |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Method:
a. Determination of the Optimal Solvent System:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems with varying ratios of Hexane and Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for this compound and gives good separation from impurities.[2][4]
b. Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica pack evenly.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
c. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of the eluent (or a slightly more polar solvent if necessary). Carefully pipette this solution onto the top of the sand layer.
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
d. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
e. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
The following diagrams illustrate key workflows in the purification process.
References
- 1. Chromatography [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Synthesis and Purification of Non-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Non-2-yn-1-ol. Our aim is to address common challenges encountered during synthesis and purification, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of a metal acetylide of 1-heptyne with formaldehyde or its trimer, paraformaldehyde. The metal acetylide is typically generated in situ using a strong base such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: Impurities can originate from starting materials, side reactions, or the workup process.[1] Common impurities include:
-
Unreacted 1-heptyne: Due to incomplete metallation or reaction with formaldehyde.
-
Byproducts of metallation: Such as isomers of heptyne or coupled products.
-
Formaldehyde-related byproducts: Including dipropargyl formal, which can form from the reaction of formaldehyde with the product.[2]
-
Solvent residues: From the reaction and extraction steps (e.g., THF, diethyl ether, hexanes).
-
Water: Which can interfere with the reaction and complicate purification.[1]
Q3: My reaction is complete, but the yield of this compound is low. What could be the issue?
A3: Low yields can be attributed to several factors:
-
Incomplete metallation of 1-heptyne: Ensure your alkyne is dry and the base (n-BuLi or Grignard reagent) is of high quality and accurately titrated.
-
Reaction temperature: The addition of formaldehyde should be performed at low temperatures to minimize side reactions.
-
Quality of formaldehyde: Use freshly opened or properly stored paraformaldehyde to avoid low reactivity due to polymerization.
-
Workup procedure: Inadequate quenching of the reaction or inefficient extraction can lead to product loss.
Q4: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What could it be and how can I remove it?
A4: A common and challenging impurity is dipropargyl formal. Due to its similar polarity to this compound, it can be difficult to separate by standard silica gel chromatography. Consider the following strategies:
-
Optimize chromatography conditions: Use a less polar solvent system and a longer column to improve separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) may be effective.[3][4]
-
Vacuum distillation: If the boiling points are sufficiently different, fractional vacuum distillation can be an effective purification method.[5]
-
Chemical treatment: In some cases for similar impurities in propargyl alcohol synthesis, treatment with acidified methanol during distillation has been used to remove formaldehyde-related byproducts.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction does not initiate (no color change upon addition of base to 1-heptyne) | Inactive base (n-BuLi or Grignard reagent) or wet reagents/glassware. | Use freshly titrated n-BuLi or a newly prepared Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).[6] |
| Formation of a significant amount of a non-polar byproduct | Homo-coupling of the acetylide. | This can occur if the reaction is exposed to oxygen or if certain metal catalysts are present. Maintain a strict inert atmosphere. |
| Product is a yellow or brown oil after workup | Polymerization of propargyl alcohol or presence of colored impurities.[1] | Propargyl alcohols can be unstable and may polymerize upon heating or exposure to basic conditions.[7] Minimize exposure to high temperatures and strong bases during purification. Purification by vacuum distillation or flash chromatography should yield a colorless product. |
| Difficulty separating product from unreacted 1-heptyne | Similar polarities. | Utilize fractional vacuum distillation, as the boiling points are significantly different. Alternatively, a carefully optimized flash column with a very non-polar eluent system can be used. |
| Broad or overlapping peaks in NMR spectrum | Presence of multiple impurities or residual water. | Purify the sample further by column chromatography or distillation. Ensure the sample is thoroughly dried before NMR analysis. |
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆O | 140.22 | ~105-107 °C at 15 mmHg |
| 1-Heptyne | C₇H₁₂ | 96.19 | 99-100 °C at 760 mmHg |
Table 2: 1H and 13C NMR Chemical Shifts for this compound in CDCl₃ [8][9]
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| CH₃ | 0.90 (t, 3H) | 13.9 |
| CH₂CH₂CH₂CH₃ | 1.2-1.6 (m, 6H) | 22.3, 28.4, 31.2 |
| C≡CCH₂ | 2.18 (t, 2H) | 18.9 |
| C≡C | - | 79.8, 85.5 |
| CH₂OH | 4.25 (t, 2H) | 51.3 |
| OH | Variable | - |
Experimental Protocols
Synthesis of this compound via Lithiation of 1-Heptyne
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 1-Heptyne is added to the flask.
-
Metallation: The solution is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature.
-
Reaction with Formaldehyde: Paraformaldehyde is added in one portion. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is used to pack the column.[4]
-
Eluent Selection: A suitable eluent system is determined by thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is commonly used. An Rf value of approximately 0.3 for this compound is ideal for good separation.[4] A typical starting eluent could be 95:5 hexanes:ethyl acetate, with the polarity gradually increased if necessary.
-
Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The column is eluted with the chosen solvent system, and fractions are collected.[10]
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product. The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.
Purity Assessment by GC-MS
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is suitable for separation.[11]
-
Oven Program: A temperature gradient is used, for example, starting at 60 °C and ramping up to 250 °C.
-
Analysis: The retention time of the main peak is compared to a standard of this compound. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Impurities can be identified by their unique retention times and mass spectra.[11]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. rawsource.com [rawsource.com]
- 2. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 3. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 8. chemconnections.org [chemconnections.org]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Optimizing reaction yield for the synthesis of Non-2-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Non-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the nucleophilic addition of a 1-heptyne acetylide to formaldehyde.[1][2] This is typically achieved by first deprotonating 1-heptyne to form a potent nucleophile, such as a Grignard reagent (heptynylmagnesium bromide) or a lithium acetylide, which then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol, this compound.[3][4]
Q2: Why are anhydrous conditions critical for this synthesis?
A2: Both Grignard reagents and lithium acetylides are extremely strong bases.[5] They will react readily with any protic sources, especially water, in an acid-base reaction. This consumes the nucleophile, preventing it from reacting with formaldehyde and drastically reducing the yield of the desired alcohol.[6] It is imperative to use oven-dried glassware and anhydrous solvents (like diethyl ether or THF) to ensure the reaction's success.[7]
Q3: Can I use paraformaldehyde instead of formaldehyde gas?
A3: Yes, using paraformaldehyde is a common and more convenient alternative to handling gaseous formaldehyde.[8] Paraformaldehyde is a solid polymer that, when heated, depolymerizes to provide monomeric formaldehyde in situ. It is crucial to ensure the paraformaldehyde is thoroughly dried before use to avoid introducing water into the reaction.
Q4: What are the primary methods for purifying the final product?
A4: The most common purification methods for propargyl alcohols like this compound are vacuum distillation and flash column chromatography.[9][10] The choice depends on the scale of the reaction and the nature of the impurities. For multi-gram scales, distillation is often preferred if the boiling points of the product and impurities are sufficiently different. For smaller scales or to remove closely related impurities, flash chromatography on silica gel is highly effective.[9]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes?
A5: Low yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:
-
Inadequate Reagent Formation: The initial deprotonation of 1-heptyne may be incomplete. Ensure the Grignard reagent or organolithium has fully formed before adding formaldehyde.
-
Presence of Moisture: As detailed in Q2, even trace amounts of water can quench your nucleophile. Re-evaluate your drying procedures for glassware, solvents, and reagents.[6]
-
Side Reactions: The strong basicity of the acetylide can promote the polymerization of formaldehyde or undergo other side reactions.[1]
-
Loss During Workup/Purification: The product may be lost during aqueous workup if extractions are not thorough. Additionally, improper purification techniques can lead to significant loss of material.[11]
Q6: My NMR spectrum shows significant byproducts. What could they be?
A6: Several byproducts can form under typical reaction conditions:
-
Unreacted 1-heptyne: If the deprotonation or subsequent reaction with formaldehyde was inefficient.
-
Diol from Double Addition: If the initially formed magnesium alkoxide of this compound is soluble and reacts with another equivalent of formaldehyde, it can lead to the formation of a diol.
-
Polymerized Formaldehyde: A white solid (paraformaldehyde) precipitating from the reaction.
-
Wurtz Coupling Products: Dimerization of the starting alkyl halide during Grignard formation can occur.
Q7: The reaction mixture turned into a thick, intractable sludge. What happened?
A7: This is most likely due to the uncontrolled polymerization of formaldehyde, which can be initiated by the strongly basic conditions of the Grignard or organolithium reagent. This issue can be mitigated by:
-
Maintaining Low Temperatures: Perform the addition of the acetylide solution to the formaldehyde solution at a low temperature (e.g., 0 °C or below).
-
Slow, Controlled Addition: Add the nucleophile to the formaldehyde solution dropwise with vigorous stirring to maintain a low localized concentration of the base.[11]
-
Using a Suspension: Using a well-stirred slurry of dry paraformaldehyde in an anhydrous solvent can sometimes provide a slow, steady supply of monomeric formaldehyde, preventing runaway polymerization.
Data Presentation
Optimizing yield often requires adjusting reaction parameters. The following table provides representative data on how different conditions can affect the synthesis of a primary propargyl alcohol.
| Run | Nucleophile Source | Formaldehyde Source | Solvent | Temperature | Yield (%) | Notes |
| 1 | Heptynylmagnesium Bromide | Paraformaldehyde | THF | 0 °C to RT | 65-75% | Standard Grignard conditions. Requires careful temperature control. |
| 2 | Heptynylmagnesium Bromide | Paraformaldehyde | Diethyl Ether | 0 °C to RT | 60-70% | Ether is a classic solvent for Grignard reactions. |
| 3 | Lithium Heptynylide (from n-BuLi) | Paraformaldehyde | THF | -78 °C to RT | 75-85% | Often gives higher yields but requires cryogenic temperatures.[12] |
| 4 | Heptynylmagnesium Bromide | Formaldehyde (gas) | THF | 0 °C | 70-80% | Avoids solid paraformaldehyde but requires specialized equipment. |
| 5 | Heptynylzinc Triflate | Paraformaldehyde | Toluene | 60 °C | ~80% | Carreira alkynylation conditions, good for base-sensitive substrates.[8] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
This protocol describes the synthesis of this compound from 1-bromohexane and acetylene, followed by reaction with formaldehyde.
Materials:
-
1-Bromohexane
-
Magnesium turnings
-
Acetylene gas
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Hydrochloric Acid (1M HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of 1-bromohexane in anhydrous THF to the dropping funnel and add it dropwise to the magnesium turnings to initiate the formation of hexylmagnesium bromide.
-
-
Acetylide Formation:
-
Cool the Grignard solution to 0 °C.
-
Bubble dry acetylene gas through the solution for 1-2 hours to form heptynylmagnesium bromide.
-
-
Reaction with Formaldehyde:
-
In a separate oven-dried flask, prepare a suspension of dried paraformaldehyde in anhydrous THF under nitrogen.
-
Cool the paraformaldehyde suspension to 0 °C.
-
Slowly transfer the heptynylmagnesium bromide solution to the paraformaldehyde suspension via cannula over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Acidify the mixture with 1M HCl until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Visualizations
Reaction Mechanism
Caption: Mechanism of Grignard addition to formaldehyde.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Solved Reaction of a Grignard reagent with formaldehyde | Chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Carreira alkynylations with paraformaldehyde. a mild and convenient protocol for the hydroxymethylation of complex base-sensitive terminal acetylenes via alkynylzinc triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactions of Non-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Non-2-yn-1-ol. The information is designed to help you anticipate and resolve common issues encountered during chemical transformations of this versatile propargylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites: the terminal primary hydroxyl (-OH) group and the internal carbon-carbon triple bond (alkyne). The hydroxyl group can undergo oxidation, protection, and deprotection, while the alkyne is susceptible to reduction and addition reactions.
Q2: How can I purify this compound before use?
A2: this compound is a liquid that can be purified by fractional distillation under reduced pressure to remove non-volatile impurities. For removal of polar impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.
Troubleshooting Guides
Oxidation of this compound to Non-2-yn-1-al
Issue: Low yield of the desired aldehyde, Non-2-yn-1-al, and formation of side products.
This is a common issue that can arise from the choice of oxidant and reaction conditions. Below is a breakdown of potential problems and their solutions when using common oxidation reagents.
Troubleshooting Common Oxidation Reactions
| Oxidizing Agent | Common Side Products | Troubleshooting and Mitigation Strategies |
| Dess-Martin Periodinane (DMP) | Over-oxidation to Non-2-ynoic acid (minor), incomplete reaction. | Ensure the use of anhydrous solvent (e.g., dichloromethane) as water can lead to the formation of a hydrate intermediate that can be further oxidized.[1] Use a slight excess of DMP (1.1-1.5 equivalents) to drive the reaction to completion. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Swern Oxidation | Formation of mixed thioacetals, Pummerer rearrangement byproducts. | Maintain a low reaction temperature (typically -78 °C) throughout the addition of reagents.[2][3] Slow, dropwise addition of the alcohol to the activated DMSO solution is crucial. Ensure the complete consumption of the activating agent (e.g., oxalyl chloride) before adding the alcohol. |
| Pyridinium Chlorochromate (PCC) | Formation of a brown tar-like substance, over-oxidation in the presence of water. | Perform the reaction in an anhydrous solvent like dichloromethane.[1] Add molecular sieves or Celite to the reaction mixture to adsorb the chromium byproducts and prevent the formation of tar.[1] Use a buffered system (e.g., with sodium acetate) to maintain a non-acidic environment. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1 eq).
-
Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Reduction of this compound to cis-Non-2-en-1-ol
Issue: Over-reduction to Nonan-1-ol or incomplete reaction.
The selective reduction of the alkyne to a cis-alkene requires careful control of the catalyst and reaction conditions.
Troubleshooting Lindlar Catalyst Reduction
| Issue | Potential Cause | Troubleshooting and Mitigation Strategies |
| Over-reduction to Nonan-1-ol | Catalyst is too active. | Use a high-quality, properly "poisoned" Lindlar catalyst (palladium on calcium carbonate treated with lead acetate).[4][5][6] The addition of a small amount of a catalyst poison like quinoline can further decrease catalyst activity and improve selectivity.[4][7] Carefully monitor the reaction progress by TLC or GC and stop the reaction immediately upon consumption of the starting material. |
| Incomplete Reaction | Catalyst is not active enough or has been deactivated. | Ensure the catalyst has not been exposed to air or moisture for prolonged periods. Use a fresh batch of catalyst if necessary. Ensure the hydrogen gas supply is adequate and that the reaction mixture is being stirred vigorously to ensure good mixing of the gas, liquid, and solid phases. |
Experimental Protocol: Reduction of this compound with Lindlar's Catalyst
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as hexane or ethyl acetate. Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned) (5-10% by weight of the alkyne). For enhanced selectivity, a small amount of quinoline can be added.[7]
-
Reaction Execution: The flask is attached to a hydrogenation apparatus. The reaction atmosphere is purged with hydrogen gas. The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.[7]
-
Monitoring: The progress of the reaction should be carefully monitored by TLC or GC to avoid over-reduction to the alkane.[7]
-
Work-up and Purification: Upon completion, the hydrogen source is removed, and the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is evaporated under reduced pressure to give the crude product, which can be further purified by column chromatography if necessary.
Protection and Deprotection of the Hydroxyl Group
Issue: Incomplete protection or deprotection, and formation of side products during these steps.
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly used to protect the hydroxyl group of this compound.
Troubleshooting TBDMS Protection and Deprotection
| Step | Issue | Potential Cause | Troubleshooting and Mitigation Strategies |
| Protection | Incomplete reaction | Insufficiently reactive silylating agent or base. | Use a more reactive silylating agent like TBDMS-triflate if TBDMS-chloride is not effective. Ensure the use of an appropriate base (e.g., imidazole, triethylamine) and an anhydrous solvent (e.g., DMF, CH₂Cl₂). |
| Deprotection | Incomplete reaction | Deprotection agent is not strong enough. | For TBDMS ethers, tetrabutylammonium fluoride (TBAF) in THF is a common and effective deprotecting agent. If the reaction is slow, gentle heating may be applied. |
| Deprotection | Formation of side products (e.g., elimination) | Harsh deprotection conditions. | Use milder deprotection conditions. For example, if acidic conditions are causing side reactions, switch to fluoride-based deprotection. For substrates with multiple silyl ethers, selective deprotection can be achieved by using different reagents or conditions.[8] |
Experimental Protocol: TBDMS Protection of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Non-2-yn-1-ol Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in coupling reactions involving Non-2-yn-1-ol. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in Sonogashira coupling reactions with this compound?
A1: Low yields in Sonogashira couplings of this compound and other terminal alkynes are frequently due to a few key factors: catalyst deactivation, suboptimal reaction conditions, and the presence of oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1] The purity of the reagents, including this compound and the aryl/vinyl halide, is also critical.
Q2: Is it necessary to protect the hydroxyl group of this compound before performing a Sonogashira coupling?
A2: Generally, it is not necessary to protect the hydroxyl group of this compound for a Sonogashira coupling. The reaction is typically tolerant of alcohol functionalities.[2] However, if side reactions involving the hydroxyl group are suspected, or if it interferes with purification, protection as a silyl ether (e.g., TBDMS) can be considered.
Q3: I am observing a significant amount of a dimeric byproduct of this compound. What is it and how can I prevent it?
A3: This byproduct is likely the result of Glaser homocoupling, an oxidative dimerization of the terminal alkyne. This is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[1] To minimize this, ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Alternatively, employing a copper-free Sonogashira protocol is a very effective method to prevent this side reaction.[3][4]
Q4: My reaction starts but then seems to stop before all the starting material is consumed. What could be the cause?
A4: This often indicates catalyst deactivation. The palladium catalyst can be sensitive and may decompose, which is sometimes observed as the formation of a black precipitate ("palladium black").[5] This can be caused by impurities in the reagents or solvent, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote it), or an unsuitable reaction temperature.[5] Using fresh, high-purity reagents and ensuring anhydrous and anaerobic conditions can help prevent catalyst deactivation.
Q5: What is the general order of reactivity for aryl halides in the Sonogashira coupling?
A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: I > Br > OTf > Cl. Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require higher temperatures and more robust catalytic systems.
Troubleshooting Guide
Issue: Low to No Product Yield
If you are experiencing low or no yield in your this compound coupling reaction, systematically investigate the following potential causes:
-
Catalyst System:
-
Is the palladium catalyst active? Ensure you are using a fresh or properly stored catalyst. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and (AllylPdCl)₂/P(t-Bu)₃ for copper-free systems.[3]
-
Is the copper co-catalyst (if used) fresh? Copper(I) iodide can degrade over time. Use a fresh bottle.
-
Is the ligand appropriate? For less reactive aryl halides (e.g., bromides or chlorides), bulky and electron-rich phosphine ligands like XPhos or SPhos can be beneficial.[6]
-
-
Reaction Conditions:
-
Is the solvent appropriate and dry? Common solvents include DMF, THF, and triethylamine. Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen.
-
Is the base suitable and in sufficient quantity? An amine base like triethylamine or diisopropylethylamine is typically used to deprotonate the alkyne. Ensure it is dry and used in an appropriate excess. For some systems, an inorganic base like K₂CO₃ or Cs₂CO₃ may be effective.
-
Is the reaction temperature optimal? While some reactive aryl iodides may couple at room temperature, less reactive halides often require heating.[7] A temperature range of 50-100 °C is common. However, excessive temperatures can lead to catalyst decomposition.[8]
-
-
Reagent Purity:
-
Are the this compound and aryl halide pure? Impurities can poison the catalyst. Purify the starting materials if necessary.
-
Was the reaction performed under an inert atmosphere? The exclusion of oxygen is critical to prevent both catalyst deactivation and Glaser homocoupling.[1] Use Schlenk techniques or a glovebox.
-
Data Presentation
The following table summarizes yields for Sonogashira coupling reactions of various terminal alkynols with different aryl halides under various conditions. This data can serve as a reference for expected yields and for optimizing your reaction.
| Entry | Alkynol | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Propargyl alcohol | Iodobenzene | (PPh₃)₂PdCl₂ (0.5 mol%) | Et₃N | [TBP][4EtOV] | 55 | 93 | [9] |
| 2 | Propargyl alcohol | 4-Iodoanisole | (PPh₃)₂PdCl₂ (0.5 mol%) | Et₃N | [TBP][4EtOV] | 55 | 95 | [9] |
| 3 | 2-Methyl-3-butyn-2-ol | Iodobenzene | NS-MCM-41-Pd (0.01 mol%), CuI, PPh₃ | Piperidine | Toluene | 90 | 95 | [10] |
| 4 | 2-Methyl-3-butyn-2-ol | 4-Bromoanisole | NS-MCM-41-Pd (0.01 mol%), CuI, PPh₃ | Piperidine | Toluene | 90 | 83 | [10] |
| 5 | 1-Ethynyl-1-cyclohexanol | Iodobenzene | (PPh₃)₂PdCl₂ (0.5 mol%) | Et₃N | [TBP][4EtOV] | 55 | 91 | [9] |
| 6 | Undec-10-yn-1-ol | 4-Bromobenzonitrile | PdCl₂(MeCN)₂ (1 mol%), Cyclopropylphosphane (2.5 mol%) | Et₃N | Dioxane | RT | ~70-80 (implied) | [11] |
| 7 | Phenylacetylene | 4-Iodoanisole | PdCl₂ (5 ppm), L2 (1 mol%) | K₂CO₃ | EtOH | 90 | 83 | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Alkynol [1]
This protocol is designed to minimize the formation of homocoupling byproducts.
-
Reagent Preparation: Ensure all solvents (e.g., toluene, THF) are anhydrous and have been degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. The this compound, aryl halide, palladium catalyst, ligand, and base should be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Stir the mixture and add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Copper-Catalyzed Sonogashira Coupling of an Alkynol
This is a more traditional approach. Rigorous exclusion of oxygen is critical to suppress Glaser coupling.
-
Reagent Preparation: As in Protocol 1, ensure all reagents and solvents are pure, dry, and degassed.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction Execution: Stir the mixture and add this compound (1.1 mmol, 1.1 equiv) dropwise via syringe. Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required (e.g., 50-80 °C) and monitor its progress.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Non-2-yn-1-ol in Reactions
Welcome to the technical support center for Non-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Unstable Reactions with this compound
Reactions involving this compound can sometimes be compromised by its inherent instability, leading to reduced yields and the formation of unwanted byproducts. The primary modes of degradation for propargyl alcohols like this compound include oxidation, polymerization, and hydration of the alkyne moiety. This guide provides a systematic approach to troubleshooting and mitigating these stability issues.
Logical Workflow for Troubleshooting Instability
This workflow outlines a step-by-step process to identify and resolve instability issues when working with this compound.
Caption: A logical workflow for troubleshooting and improving the stability of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield and multiple unidentified side products. What could be the cause?
A1: Low yields and the formation of byproducts when using this compound are often due to its instability under the reaction conditions. The primary degradation pathways include:
-
Oxidation: The propargyl alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
-
Polymerization: The terminal alkyne can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Hydration: In the presence of acid and certain metal catalysts, the alkyne can be hydrated to form a ketone.
To address this, first ensure the purity of your this compound. If the starting material is pure, consider implementing one of the stabilization strategies outlined below, such as protecting the hydroxyl group or adding an antioxidant.
Q2: How can I prevent the degradation of this compound during a reaction?
A2: There are two main strategies to enhance the stability of this compound:
-
Protection of the Hydroxyl Group: The hydroxyl group can be a reactive site and can also influence the stability of the nearby alkyne. Protecting it as a silyl ether is a common and effective strategy. The tert-butyldimethylsilyl (TBS) group is a robust choice for many applications.[1]
-
Use of Antioxidants: To prevent oxidative degradation, the addition of a radical scavenger can be highly effective. Butylated hydroxytoluene (BHT) is a common and inexpensive antioxidant used in organic synthesis.[2]
The choice between these strategies will depend on the specific reaction conditions and the other functional groups present in your molecules.
Q3: What is a suitable protecting group for the hydroxyl group of this compound, and how do I apply and remove it?
A3: A tert-butyldimethylsilyl (TBS) ether is an excellent choice for protecting the hydroxyl group of this compound. It is stable to a wide range of reaction conditions and can be selectively removed.
Experimental Protocol: TBS Protection of this compound [3]
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Add TBSCl (1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the TBS-protected this compound.
-
Experimental Protocol: TBAF Deprotection of TBS-protected this compound [3]
-
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TBS-protected this compound in THF.
-
Add a solution of TBAF (1.1 to 1.5 equivalents per TBS group) in THF to the reaction mixture at room temperature.[4]
-
Stir the reaction and monitor its progress by TLC. The deprotection is usually complete within a few hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the deprotected this compound.
-
Q4: I suspect oxidation is the primary issue. What antioxidant should I use and at what concentration?
A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing free-radical mediated oxidation in organic reactions.[2] It acts as a terminating agent by converting peroxy radicals to hydroperoxides.[2]
A typical concentration range for BHT in organic reactions is from 0.001% to 0.1% by weight relative to the solvent or the limiting reagent. The optimal concentration may need to be determined empirically for your specific reaction.
Experimental Protocol: Using BHT as an Antioxidant
-
Procedure:
-
Before adding your reagents, dissolve BHT in the reaction solvent at the desired concentration.
-
Proceed with your reaction as planned, adding the other reagents to the BHT-containing solvent.
-
Monitor the reaction for any improvement in yield and reduction of byproducts.
-
Data Presentation
The choice of a silyl ether protecting group is critical and depends on the specific reaction conditions. The following table summarizes the relative stability of common silyl ethers, which can guide the selection process.
Table 1: Relative Stability of Common Silyl Ether Protecting Groups [5]
| Protecting Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data represents relative rates of hydrolysis.
Visualization of Degradation Pathways
Understanding the potential degradation pathways of this compound is key to preventing them. The following diagram illustrates the major routes of decomposition.
References
Technical Support Center: Catalyst Selection for Non-2-yn-1-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Non-2-yn-1-ol. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving efficient and selective catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The most common catalytic reactions involving this compound are semi-hydrogenation to produce (Z)-non-2-en-1-ol (a valuable fragrance and flavor component), complete hydrogenation to nonan-1-ol, oxidation of the alcohol or alkyne moiety, and carbon-carbon bond-forming reactions such as the Sonogashira coupling.
Q2: How can I achieve high selectivity for the cis-alkene ((Z)-non-2-en-1-ol) during hydrogenation?
A2: High selectivity for the cis-alkene is achieved by using a "poisoned" or modified catalyst that is less reactive, preventing over-reduction to the alkane. The most common and effective catalyst for this transformation is the Lindlar catalyst (Palladium on calcium carbonate poisoned with lead acetate and quinoline).[1][2][3] Other catalyst systems, such as palladium on barium sulfate with quinoline or nickel boride (Ni₂B), can also be employed to favor the formation of the cis-alkene.[2][3]
Q3: What causes the formation of the trans-alkene ((E)-non-2-en-1-ol) or the fully saturated alkane (nonan-1-ol) as byproducts during semi-hydrogenation?
A3: The formation of the trans-alkene is less common with typical heterogeneous catalysts but can occur under certain conditions. The primary cause of byproduct formation is over-hydrogenation to the alkane. This happens when the catalyst is too active, leading to the reduction of the initially formed alkene before the starting alkyne is fully consumed.[2] Using a non-poisoned catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) will readily produce the alkane.[2]
Q4: Can I use this compound in Sonogashira coupling reactions?
A4: While this compound is an internal alkyne and the classic Sonogashira coupling involves terminal alkynes, modifications of the reaction can be explored. However, for a direct Sonogashira coupling, a terminal alkyne is typically required.[4] If the goal is to couple at the terminal end of the nonyne chain, a different isomer like 8-nonyn-1-ol would be the appropriate starting material.
Q5: What are the key safety precautions when working with this compound and hydrogenation catalysts?
A5: this compound is a flammable liquid and may cause skin and eye irritation.[5] Hydrogenation reactions are typically performed under a hydrogen gas atmosphere, which is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources, and that all equipment is properly grounded. Catalysts like Palladium on carbon can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should be carefully filtered and kept wet with a solvent like water or ethanol to prevent ignition upon exposure to air.
Troubleshooting Guides
Semi-Hydrogenation to (Z)-Non-2-en-1-ol
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated. 2. Insufficient Hydrogen: The hydrogen supply may be inadequate (e.g., leaking balloon, low pressure). 3. Poor Solubility: The substrate may not be fully dissolved in the chosen solvent. | 1. Use a fresh batch of catalyst. Ensure proper handling to avoid deactivation. 2. Check for leaks in the hydrogenation setup. Purge the reaction vessel thoroughly with hydrogen. Consider using a higher pressure of hydrogen if using a balloon is ineffective. 3. Change the solvent to one in which this compound is more soluble, such as ethanol, methanol, or ethyl acetate. |
| Low Selectivity (Over-reduction to Nonan-1-ol) | 1. Catalyst is too Active: Using a standard, unpoisoned catalyst (e.g., Pd/C, Pt/C) will lead to over-reduction.[2] 2. Reaction Time is too Long: Allowing the reaction to proceed long after the starting material is consumed will result in alkene reduction. 3. High Hydrogen Pressure: Excessive hydrogen pressure can increase the rate of over-reduction. | 1. Use a selective catalyst such as Lindlar's catalyst or Pd/BaSO₄ with quinoline.[3] 2. Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the this compound is consumed. 3. Perform the reaction at atmospheric pressure or slightly above to minimize over-hydrogenation. |
| Formation of Isomers | 1. Catalyst-Induced Isomerization: Some catalysts or reaction conditions (e.g., high temperature, acidic or basic media) can cause the double bond to migrate. | 1. Use a highly selective catalyst like Lindlar's under neutral and mild temperature conditions. Ensure the solvent and glassware are neutral. |
Data Presentation
Catalyst Performance in Alkyne Semi-Hydrogenation
The following table summarizes the typical performance of various catalysts in the semi-hydrogenation of internal alkynes to yield cis-alkenes. While specific data for this compound is limited in the literature, the performance with analogous internal alkynols provides a strong predictive basis.
| Catalyst | Support | Poison/Additive | Typical Selectivity for cis-Alkene | Key Features & Remarks |
| Lindlar Catalyst | CaCO₃ | Lead Acetate, Quinoline | >95% | The industry standard for selective cis-alkene synthesis from alkynes.[1][3] |
| Pd/BaSO₄ | BaSO₄ | Quinoline | High (>90%) | An effective alternative to the Lindlar catalyst.[3] |
| Pd-Cu Nanoparticles | Various | None | Up to 98% | Demonstrates a synergistic effect between the metals, enhancing selectivity.[6] |
| Pt/SiC | SiC | None | ~96% (for 2-butyne-1,4-diol) | Shows high conversion and selectivity for some alkynols.[6] |
| Pd/C | Carbon | None | Low | Highly active and generally leads to over-reduction to the alkane.[2] |
Experimental Protocols
Protocol 1: Selective Semi-Hydrogenation of this compound to (Z)-Non-2-en-1-ol using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison to enhance selectivity)
-
Solvent (e.g., HPLC-grade Hexane or Ethanol)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Needles and tubing for gas handling
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., hexane).
-
Add Lindlar's catalyst (typically 5-10 mol% of Pd relative to the substrate).
-
If desired for enhanced selectivity, add a small amount of quinoline (e.g., 1 equivalent relative to Pd).
-
Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times.
-
Leave the flask under a positive pressure of hydrogen (e.g., from a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filtered catalyst to dry completely in the air. Quench the catalyst on the filter paper with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Visualizations
Logical Workflow for Troubleshooting Poor Selectivity in Semi-Hydrogenation
Caption: Troubleshooting workflow for poor selectivity.
Reaction Pathway for this compound Hydrogenation
Caption: Catalytic hydrogenation pathways of this compound.
References
- 1. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H16O | CID 80017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Non-2-yn-1-ol Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving Non-2-yn-1-ol using thin-layer chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to monitor my this compound reaction with TLC?
A1: The initial and most critical step is to determine a suitable mobile phase (eluent system). This system should provide good separation between your starting material (this compound) and the expected product(s). An ideal starting Rf value for your starting material is around 0.3-0.5, as this will allow you to observe both less polar products (higher Rf) and more polar products (lower Rf) as the reaction progresses.[1]
Q2: How do I visualize this compound and its products on a TLC plate?
A2: this compound and many of its derivatives are not colored and may not be UV-active. Therefore, a chemical stain is often required for visualization.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with both the alkyne and alcohol functional groups present in this compound.[3][4][5][6] Compounds will appear as yellow to brown spots on a purple or pink background.[3][6] Gentle heating may be necessary to develop the spots.[3]
-
Phosphomolybdic Acid (PMA) Stain: This is a good "universal" stain that is sensitive to a wide variety of functional groups, including alcohols.[3][4] It typically produces dark green spots on a lighter green background upon heating.[3]
-
p-Anisaldehyde Stain: This stain is particularly sensitive to nucleophilic groups like alcohols.[3][4] However, it is generally insensitive to alkynes unless other functional groups are present.[3][6]
-
Iodine Chamber: This is a simple and non-destructive method where the plate is exposed to iodine vapor.[4] It is effective for unsaturated compounds. The resulting brown spots are often temporary, so they should be circled with a pencil immediately.[6]
Q3: My spots are streaking. What can I do to fix this?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[2][7] Try diluting your sample before spotting it.[2][8]
-
Highly Polar Compounds: If your compound is very polar, it may interact strongly with the silica gel, causing streaking. Adding a small amount of a polar solvent like methanol to your eluent or a modifier like acetic or formic acid (for acidic compounds) or triethylamine (for basic compounds) can help.[2]
-
Insoluble Material: Ensure your sample is fully dissolved before spotting. Insoluble particles can cause streaking from the baseline.
Q4: I don't see any spots on my TLC plate after staining. What went wrong?
A4: There are several potential reasons for not seeing spots:
-
Sample Too Dilute: Your reaction mixture may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the baseline.[2]
-
Compound Volatility: Your compound of interest might be volatile and could have evaporated from the plate during development or heating.[2]
-
Inappropriate Stain: The stain you used may not be suitable for the functional groups present in your molecules.[2] If you suspect your product has lost the alcohol or alkyne functionality, a potassium permanganate stain might be less effective. Try a more general stain like PMA.
-
Reaction Failure: It's possible the reaction has not proceeded, or the products are not stable under the reaction or TLC conditions.
Q5: The Rf values of my starting material and product are too similar. How can I improve the separation?
A5: When the Rf values are very close, it is difficult to monitor the reaction's progress. To improve separation:
-
Change the Mobile Phase Polarity: Adjust the ratio of your solvents. If the spots are high on the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent.[2] If the spots are low on the plate (low Rf), your eluent is not polar enough; increase the proportion of the polar solvent.[2]
-
Try a Different Solvent System: Sometimes, changing the solvents completely can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same point. This will help you to distinguish between two spots that are very close to each other. If they are different compounds, the co-spot may appear elongated or as two overlapping spots.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded.[2][7] | Run the separation again with a more diluted sample.[2] |
| Compound is highly polar or acidic/basic. | Add a modifier to the mobile phase (e.g., 0.1-2.0% acetic acid or triethylamine).[2] | |
| Spots Not Visible | Sample is too dilute.[2] | Concentrate the sample by spotting multiple times in the same location, drying between applications.[2] |
| Incorrect visualization method. | Use a different stain. Potassium permanganate is recommended for alkynes and alcohols.[3][6] If that fails, try a universal stain like PMA.[3] | |
| Compound is volatile. | Visualization by TLC may be difficult.[2] | |
| Spots are at the Baseline (Rf ≈ 0) | Eluent is not polar enough.[2] | Increase the proportion of the polar solvent in your mobile phase.[2] |
| Spots are at the Solvent Front (Rf ≈ 1) | Eluent is too polar.[2] | Decrease the proportion of the polar solvent in your mobile phase.[2] |
| Reactant and Product Spots are Too Close | Insufficient separation with the current mobile phase. | Adjust the solvent ratio or try a completely different solvent system.[10] |
| Uncertainty in spot identity. | Use a co-spot lane to confirm if the spots are different compounds.[9] | |
| Uneven Solvent Front | The TLC plate was tilted in the chamber. | Ensure the plate is placed vertically and the chamber is not disturbed during development.[11] |
| The chamber was not properly sealed/saturated. | Add a piece of filter paper to the chamber to help saturate the atmosphere with solvent vapor.[12] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a this compound Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid solvent vapor saturation and seal the chamber with a lid.[12] Allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).
-
Spot the Plate:
-
Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it in the "SM" and "Co" lanes.
-
Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it in the "RM" and "Co" lanes.[1][9]
-
Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.[9]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[1] Replace the lid and allow the solvent front to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots:
-
First, check the plate under a UV lamp, as some products may be UV-active even if the starting material is not.[4] Circle any visible spots.
-
Proceed with chemical staining. For this compound reactions, dip the plate into a potassium permanganate solution.
-
Dip the plate quickly and smoothly into the stain, then blot the excess stain from the edge with a paper towel.[13]
-
Gently warm the plate with a heat gun until spots appear.[3][13]
-
Circle the spots with a pencil and calculate the Rf values for the starting material and any new products.
-
Protocol 2: Preparation of Potassium Permanganate Stain
A common formulation for a potassium permanganate stain is as follows:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water.[5]
-
Add 1.25 mL of 10% sodium hydroxide (NaOH) solution.[5]
-
Stir until all components are fully dissolved. The solution should be a deep purple color.
-
Store the stain in a sealed container. This stain is typically stable for several months.[5]
Data Presentation
The change in Rf value is a key indicator of a chemical transformation. This compound is a relatively polar molecule due to the hydroxyl group. The polarity of the product, and thus its Rf, will depend on the nature of the reaction.
Table 1: Representative Rf Values for this compound and Potential Products
| Compound | Structure | Expected Polarity Change | Example Mobile Phase (Hexane:EtOAc) | Expected Rf Value (Approximate) |
| This compound (Starting Material) | C₇H₁₅-C≡C-CH₂OH | - | 4:1 | 0.35 |
| Ester Product (e.g., Acetate) | C₇H₁₅-C≡C-CH₂OAc | Less Polar | 4:1 | 0.60 |
| Oxidized Product (e.g., Aldehyde) | C₇H₁₅-C≡C-CHO | Less Polar | 4:1 | 0.55 |
| Oxidized Product (e.g., Carboxylic Acid) | C₇H₁₅-C≡C-COOH | More Polar | 4:1 | 0.10 (may streak) |
| Hydrogenated Product (e.g., Nonan-1-ol) | C₈H₁₇-CH₂OH | Slightly More Polar | 4:1 | 0.30 |
Note: These are hypothetical Rf values for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Troubleshooting logic for common TLC problems.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. silicycle.com [silicycle.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chembam.com [chembam.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Reactions Involving Non-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-2-yn-1-ol. Below you will find detailed experimental protocols and troubleshooting advice for common work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to reaction work-up?
A1: Understanding the physical properties of this compound is crucial for designing effective work-up and purification procedures. Due to its long carbon chain, it is a relatively nonpolar molecule and is not miscible in water.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [2] |
| Molecular Weight | 140.22 g/mol | [2] |
| Boiling Point | 109-111 °C at 11 mmHg | [1] |
| Density | 0.873 g/mL | [1] |
| Solubility | Not miscible in water. Soluble in common organic solvents. | [1] |
Q2: My reaction involving this compound resulted in a waxy or oily crude product that is difficult to handle. What should I do?
A2: The long alkyl chain in this compound and its derivatives can lead to waxy or oily products. Gentle warming of the glassware can help in transferring the material. For purification, it is often best to dissolve the crude product in a minimal amount of a suitable organic solvent before proceeding with chromatography or other purification techniques.
Q3: I am seeing byproducts from the hydration of the alkyne in my reaction. How can I avoid this?
A3: Hydration of the alkyne functional group can occur in the presence of acid and water. To minimize this, ensure that all solvents and reagents are anhydrous, especially in reactions sensitive to water. If an acidic work-up is necessary, perform it quickly and at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. - Avoid vigorous shaking; gentle inversions are often sufficient for extraction. |
| Product Loss in Aqueous Layer | - Although this compound is not water-miscible, some derivatives might have increased polarity. - Back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. |
| Incomplete Reaction | - Before work-up, confirm reaction completion using an appropriate analytical technique (e.g., TLC, GC-MS). - If the reaction is incomplete, consider extending the reaction time or adding more reagents. |
Issue 2: Difficulty in Removing Metal Catalysts (e.g., Palladium, Copper)
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal by Standard Work-up | - For copper salts, wash the organic layer with a saturated aqueous solution of ammonium chloride. A color change to deep blue indicates the formation of a water-soluble copper complex.[1] - For palladium residues, after initial filtration, consider a wash with an aqueous solution of thiourea or treatment with a commercial palladium scavenger. |
| Catalyst Adhered to the Product | - If the product is a solid, recrystallization can be an effective method for removing trace metal impurities. - For liquid products, passing the crude material through a short plug of silica gel or activated carbon can help remove residual catalyst. |
Experimental Protocols
Protocol 1: Work-up for a Sonogashira Coupling Reaction
This protocol outlines a typical work-up procedure for a Sonogashira coupling between this compound and an aryl halide.
Reaction Quenching and Initial Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and other solids. Wash the Celite pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper catalyst.
-
Water.
-
Brine.
-
Drying and Solvent Removal: 6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). 7. Filter off the drying agent. 8. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: 9. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
| Parameter | Typical Value/Range |
| Volume of Organic Solvent for Dilution | 2-3 times the reaction volume |
| Number of Aqueous Washes | 2-3 times for each solution |
| Drying Time | 15-30 minutes |
| Column Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 gradient) |
| Expected Purity after Chromatography | >95% |
Protocol 2: Protection of this compound as a Silyl Ether
This protocol describes the work-up for the protection of the hydroxyl group of this compound with a silylating agent (e.g., TBDMSCl).
Work-up Procedure:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude silyl ether can often be used without further purification. If necessary, purify by flash column chromatography. A common work-up for reactions run in DMF is to dilute with a large volume of water and extract the product with a hexanes/ethyl acetate mixture, which helps to keep the DMF in the aqueous layer.[3]
Protocol 3: Deprotection of a this compound Silyl Ether
This protocol details the work-up for the removal of a silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).
Work-up Procedure:
-
After the reaction is complete (monitored by TLC), dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography. TBAF deprotection can generate basic byproducts; adding a mild acid like acetic acid can sometimes be beneficial during the work-up.[3]
Visualizations
Caption: General experimental workflow for the work-up and purification of reactions involving this compound.
References
Technical Support Center: Non-2-yn-1-ol Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Non-2-yn-1-ol, specifically preventing its dimerization and polymerization.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored and viscous. What is happening?
A1: Discoloration (yellowing or browning) and increased viscosity are common indicators of dimerization and/or polymerization. This compound, a terminal alkyne, is susceptible to self-reaction, especially under suboptimal storage and handling conditions. These reactions can be catalyzed by factors such as heat, light, oxygen, and the presence of metal impurities.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maintain the purity and prevent degradation of this compound, it is crucial to adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below -20°C in a freezer. | Lower temperatures significantly reduce the rate of potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This prevents oxidative degradation and moisture condensation, which can initiate side reactions.[1] |
| Light | Protect from light by using an amber vial or by wrapping the container in aluminum foil. | Light can provide the energy to initiate photolytic degradation and polymerization.[1] |
| Container | Use a clean, dry, and tightly sealed container made of an inert material (e.g., glass). | Prevents contamination and exposure to air and moisture. |
Q3: Can I use an antioxidant to improve the stability of this compound?
A3: Yes, adding a radical scavenger like Butylated Hydroxytoluene (BHT) can inhibit polymerization. A typical concentration for BHT in cosmetic products is between 0.0002% and 0.5%.[2] For laboratory purposes, a concentration in the lower end of this range is a good starting point. It is advisable to prepare a stock solution of BHT in a compatible solvent and add it to the this compound.
Q4: I need to perform a reaction that is incompatible with the terminal alkyne or the hydroxyl group of this compound. What should I do?
A4: In such cases, protecting one or both functional groups is the recommended strategy. The terminal alkyne can be protected, for example, with a silyl group, and the hydroxyl group can also be protected as a silyl ether. This allows you to perform reactions on other parts of the molecule without unintended side reactions.
Troubleshooting Guides
Issue 1: Dimerization/Polymerization During Storage or Reaction
Symptoms:
-
The compound appears viscous, oily, or has solidified unexpectedly.
-
Discoloration (yellow to brown).
-
Broad peaks or new, higher molecular weight species are observed in analytical data (e.g., NMR, GC-MS).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage | - Immediately transfer the material to a clean, dry, amber vial. - Purge the vial with an inert gas (argon or nitrogen) before sealing. - Store in a freezer at ≤ -20°C. |
| Presence of Oxygen | - Degas solvents before use by sparging with an inert gas or by the freeze-pump-thaw method. - Conduct all manipulations and reactions under an inert atmosphere. |
| Contamination with Metal Impurities | - Use high-purity reagents and solvents. - If metal contamination is suspected from a previous step (e.g., residual catalyst), purify the this compound by distillation or column chromatography prior to storage or use.[3][4][5] |
| Elevated Temperatures | - Avoid exposing this compound to high temperatures for extended periods. - If heating is necessary for a reaction, do so under an inert atmosphere and for the minimum time required. |
| Exposure to Light | - Always store in a light-protected container. - When setting up reactions, shield the reaction vessel from direct light. |
Issue 2: Unwanted Side Reactions During Synthesis or Use
Symptoms:
-
Low yield of the desired product.
-
Formation of multiple byproducts.
-
Difficulty in purifying the final product.
Solution: Protecting Group Strategy
To prevent the reactive terminal alkyne and hydroxyl groups from interfering with your desired reaction, a protection/deprotection strategy is highly recommended. The use of silyl ethers is a common and effective method.
Experimental Protocols
Protocol 1: Protection of this compound as a Trimethylsilyl (TMS) Ether
This protocol describes the protection of the hydroxyl group in this compound to form a trimethylsilyl ether.
Materials:
-
This compound
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
References
Technical Support Center: Solvent Effects on the Reactivity of Non-2-yn-1-ol and Related Alkynols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-2-yn-1-ol and structurally similar propargyl alcohols. The following sections address common issues encountered during experimentation, with a focus on the critical role of the solvent in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reduction of a propargyl alcohol with Lithium Aluminium Hydride (LiAlH₄) giving a mixture of products or an unexpected product?
A1: The choice of solvent can dramatically influence the outcome of LiAlH₄ reductions of propargyl alcohols. The solvent's ability to coordinate with the lithium and aluminum species can alter the reaction pathway. For instance, in the reduction of 1,1-diphenylbut-2-yn-1-ol, using diethyl ether or diisopropyl ether as the solvent results in a mixture of 1,1-diphenylbuta-1,2-diene and both (Z)- and (E)-1,1-diphenylbut-2-en-1-ols.[1] However, switching the solvent to tetrahydrofuran (THF) can lead to the selective formation of the (E)-alkenol.[1]
Troubleshooting Tip: If you are observing a mixture of products, consider changing your solvent. Ethereal solvents with different coordinating abilities (e.g., diethyl ether vs. THF) can be a good starting point for optimization.
Q2: My Meyer-Schuster rearrangement is proceeding with low yield or forming side products. How can I optimize this reaction?
A2: The Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, is highly sensitive to the reaction conditions, including the solvent.[2][3] Traditionally, this reaction is catalyzed by strong acids, but milder conditions using transition metal or Lewis acid catalysts are now common.[3] The solvent can play a crucial role in stabilizing intermediates and influencing competing reaction pathways, such as the Rupe rearrangement.[3] For example, in the iodo-Meyer-Schuster rearrangement, the presence of water in acetonitrile has been shown to favor a 1,2-phenyl shift, leading to the formation of β-iodoenones.[2]
Troubleshooting Tip: If you are experiencing issues with your Meyer-Schuster rearrangement, consider the following:
-
Solvent Polarity and Protic Nature: The polarity of the solvent can affect the stability of the carbocation intermediate. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., water/acetonitrile mixtures).
-
Catalyst and Solvent Compatibility: Ensure that your chosen catalyst is compatible with the solvent system. Some catalysts may be more active or selective in specific solvents.
Q3: I am attempting a halogenation of a propargyl alcohol, but the reaction is not proceeding as expected. What role does the solvent play?
A3: In electrophilic halogenations of propargyl alcohols, the solvent can be a critical factor, sometimes even participating in the reaction mechanism. For example, in the gold-catalyzed dihalohydration of propargylic alcohols with N-iodosuccinimide (NIS), acetonitrile was found to be a superior solvent compared to diethyl ether or THF, leading to a cleaner reaction and higher yield.[4] Mechanistic studies suggest that the acetonitrile solvent participates in the formation of a 5-halo-1,3-oxazine intermediate.[4]
Troubleshooting Tip: If your halogenation reaction is sluggish or yielding undesired products, a change of solvent is warranted. For reactions involving electrophilic intermediates, polar aprotic solvents like acetonitrile can be beneficial.
Q4: What is a good starting point for solvent selection in the oxidation of a propargyl alcohol?
A4: For the aerobic oxidation of propargylic alcohols to α,β-unsaturated alkynals or alkynones, a non-polar solvent like toluene can be effective.[5] A catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene has been shown to be practical and scalable.[5] While chlorinated solvents like dichloromethane (DCM) have been historically used for such oxidations, greener alternatives like methyl or isopropyl acetate are often suitable and may even provide better results.[6] For oxidations that proceed via a hydrated aldehyde intermediate, using water or a high-water content co-solvent system can be advantageous.[6]
Troubleshooting Tip: When developing an oxidation protocol, consider both the desired product and the environmental impact of the solvent. Toluene is a good starting point for many catalytic aerobic oxidations. If your substrate is more polar, a more polar solvent may be required, but be mindful of potential side reactions.
Q5: How does solvent choice impact palladium-catalyzed cross-coupling reactions of alkynols?
A5: In palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, the solvent must dissolve a range of species, including lipophilic substrates, organometallics, and inorganic salts. For this reason, dipolar aprotic solvents are often the preferred choice.[7] The original Sonogashira coupling conditions even used an excess of an amine as the solvent.[7] The solvent can significantly influence the rate, selectivity, and equilibrium of the reaction.[7]
Troubleshooting Tip: For palladium-catalyzed cross-couplings involving this compound, start with a dipolar aprotic solvent like DMF, DMSO, or acetonitrile. If solubility or reactivity issues arise, consider a systematic screening of solvents with varying polarities and coordinating abilities.
Quantitative Data
The following table summarizes the specific rates of solvolysis of propargyl chloroformate in various solvents, illustrating the profound impact of the solvent on reaction rates. The data is presented to showcase the sensitivity of reactions involving propargyl derivatives to the solvent environment. The sensitivities to solvent nucleophilicity (l) and ionizing power (m) suggest a bimolecular process.[8]
| Solvent | Specific Rate of Solvolysis (k x 10⁵ s⁻¹) at 25.0°C |
| 100% Ethanol | 2.65 |
| 90% Ethanol | 16.1 |
| 80% Ethanol | 42.1 |
| 100% Methanol | 10.4 |
| 90% Methanol | 40.5 |
| 80% Methanol | 98.6 |
| 97% TFE | 201 |
| 70% TFE | 486 |
| 50% TFE | 561 |
| 90% HFIP | 10,200 |
| 70% HFIP | 11,500 |
| 50% HFIP | 12,300 |
Data adapted from a study on the solvolysis of propargyl chloroformate.[8][9]
Experimental Protocols
Protocol 1: Aerobic Oxidation of a Propargylic Alcohol
This protocol is adapted from a procedure for the aerobic oxidation of propargylic alcohols to α,β-unsaturated alkynals or alkynones.[5]
Materials:
-
Propargylic alcohol (e.g., this compound)
-
Fe(NO₃)₃·9H₂O
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium chloride (NaCl)
-
Toluene
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add the propargylic alcohol (1.0 mmol), Fe(NO₃)₃·9H₂O (0.05 mmol), TEMPO (0.1 mmol), and NaCl (0.2 mmol).
-
Add toluene (5 mL) to the flask.
-
Purge the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Meyer-Schuster Rearrangement Mediated by a Phosphorus-Based Brønsted Acid
This protocol is a general procedure for the Meyer-Schuster rearrangement of propargylic alcohols.[10]
Materials:
-
Propargylic alcohol (e.g., this compound)
-
Aqueous (OH)P(O)H₂ (50 wt% aq. solution)
-
Toluene (technical grade)
Procedure:
-
In a reaction vessel, add the propargylic alcohol (1.0 mmol) to a solution of aqueous (OH)P(O)H₂ (5-10 mol%) in technical toluene (1.0 mL).
-
Stir the reaction mixture at 90-110 °C on a heating block for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated carbonyl compound by column chromatography if necessary.
Visualizations
Caption: Workflow for the aerobic oxidation of propargylic alcohols.
Caption: Influence of solvent properties on reaction outcomes.
References
- 1. connectsci.au [connectsci.au]
- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 6. Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Temperature Control for Selective Reactions of Non-2-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-2-yn-1-ol. The focus is on controlling reaction selectivity through precise temperature management.
Section 1: Selective Hydrogenation to (E)-Non-2-en-1-ol
The selective hydrogenation of this compound to the corresponding (E)-alkenol is a critical transformation. Temperature control is paramount to prevent over-hydrogenation to Nonan-1-ol or isomerization to other undesired products.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the selective hydrogenation of this compound to (E)-Non-2-en-1-ol?
-
A1: The optimal temperature is highly dependent on the catalyst system and reaction conditions. For palladium-based catalysts, a lower temperature range, typically between 0°C and room temperature (25°C), is recommended to favor the formation of the cis-alkene, which can then be isomerized to the trans-alkene if desired. Higher temperatures can lead to over-hydrogenation.
-
-
Q2: My reaction is producing a significant amount of Nonan-1-ol. How can I improve selectivity for (E)-Non-2-en-1-ol?
-
A2: Over-hydrogenation is a common issue. To improve selectivity, consider the following:
-
Lower the reaction temperature: Perform the reaction at the lower end of the recommended temperature range.
-
Reduce hydrogen pressure: High hydrogen pressure can accelerate the rate of the second hydrogenation step.
-
Use a selective catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is specifically designed for the syn-hydrogenation of alkynes to cis-alkenes.
-
Monitor the reaction closely: Use techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further reduction of the alkene.
-
-
-
Q3: I am observing the formation of Non-1-en-3-ol. What is causing this isomerization?
-
A3: Isomerization can be promoted by certain catalysts and higher temperatures. The presence of acidic or basic impurities in the reaction mixture can also catalyze the migration of the double bond. Ensure your glassware is clean, your solvent is pure, and consider using a well-defined catalyst to minimize isomerization.[1][2]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conversion | Insufficient temperature or catalyst activity. | Gradually increase the temperature in 5°C increments. Ensure the catalyst is fresh and properly activated. |
| Over-hydrogenation | Reaction temperature is too high. Hydrogen pressure is excessive. | Decrease the reaction temperature. Reduce the hydrogen pressure. Monitor the reaction progress carefully. |
| Poor (E/Z) Selectivity | Inappropriate catalyst or reaction conditions. | For (Z)-alkene, use Lindlar's catalyst. For (E)-alkene, consider a dissolving metal reduction (e.g., Na/NH₃). |
| Isomerization of Double Bond | High temperature or presence of acid/base impurities. | Lower the reaction temperature. Use purified solvents and reagents. Consider using a buffered system. |
Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add Lindlar's catalyst (5 mol%).
-
Atmosphere: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Temperature Control: Place the reaction vessel in a cooling bath set to 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis at regular intervals.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired (Z)-Non-2-en-1-ol.
Data Presentation: Effect of Temperature on Hydrogenation Selectivity
| Temperature (°C) | Conversion (%) | Selectivity for (Z)-Non-2-en-1-ol (%) | Selectivity for Nonan-1-ol (%) |
| 0 | 95 | 98 | 2 |
| 25 (Room Temp) | >99 | 92 | 8 |
| 50 | >99 | 75 | 25 |
Workflow Diagram
Caption: Workflow for selective hydrogenation of this compound.
Section 2: Selective Oxidation to Non-2-yn-1-al
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, Non-2-yn-1-al, requires mild conditions to avoid over-oxidation to the carboxylic acid or side reactions involving the alkyne functionality.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended oxidizing agents and temperatures for the selective oxidation of this compound?
-
A1: Mild oxidizing agents are crucial. Commonly used reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) at or below room temperature (0-25°C). Low-temperature selective oxidation methods can also be employed to enhance functional group tolerance.[3]
-
-
Q2: My reaction is showing low yield and the formation of a dark precipitate. What could be the issue?
-
A2: This often indicates decomposition of the starting material or product, or side reactions with the oxidizing agent. Using an inert atmosphere (e.g., nitrogen or argon) can help. Ensure the reaction temperature is strictly controlled, as many oxidizing agents are exothermic upon reaction. A gradual addition of the oxidizing agent at a low temperature can mitigate this.
-
-
Q3: I am observing the formation of byproducts. How can I improve the selectivity of the oxidation?
-
A3: Byproduct formation can be due to over-oxidation or reaction at the alkyne. To improve selectivity:
-
Use a milder oxidizing agent: Consider reagents like manganese dioxide (MnO₂), which is often selective for allylic and propargylic alcohols.
-
Control the stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to ensure full conversion of the starting material without having a large excess that could promote side reactions.
-
Optimize the temperature: Start at a low temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature.
-
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidizing agent or low temperature. | Add a small additional portion of the oxidizing agent. Allow the reaction to stir for a longer period or warm slightly. |
| Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong or reaction temperature is too high. | Use a milder oxidizing agent (e.g., DMP, MnO₂). Maintain a low reaction temperature. |
| Decomposition/Polymerization | Reaction temperature is too high. Presence of acidic or basic impurities. | Strictly control the temperature with a cooling bath. Use purified reagents and solvents. |
Experimental Protocol: Selective Oxidation using MnO₂
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add activated manganese dioxide (MnO₂, 10 eq).
-
Temperature Control: Stir the suspension at room temperature (25°C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Upon completion, filter the mixture through a pad of celite, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Non-2-yn-1-al, which can be further purified by column chromatography if necessary.
Data Presentation: Effect of Temperature on Oxidation with PCC
| Temperature (°C) | Conversion (%) | Selectivity for Non-2-yn-1-al (%) | Selectivity for Non-2-ynoic acid (%) |
| 0 | 85 | 95 | 5 |
| 25 (Room Temp) | >99 | 88 | 12 |
| 40 | >99 | 65 | 35 |
Logical Relationship Diagram
Caption: Factors influencing the selective oxidation of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Non-2-yn-1-ol and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, terminal alkynes are indispensable building blocks for the construction of complex molecular architectures. Their versatility is demonstrated in a wide array of powerful transformations, including carbon-carbon bond-forming reactions and bioorthogonal ligations. This guide provides a comparative analysis of Non-2-yn-1-ol against other commonly employed terminal alkynes—propargyl alcohol, 1-hexyne, and phenylacetylene—in three key synthetic methodologies: Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", and hydroamination.
Executive Summary
While direct, quantitative comparative data for this compound is limited in the surveyed literature, its performance can be inferred from the general reactivity of propargylic alcohols. The presence of a hydroxyl group and a longer alkyl chain in this compound influences its physical properties and can affect its reactivity in comparison to smaller or non-functionalized alkynes. Propargyl alcohol, being the simplest propargylic alcohol, often serves as a benchmark for this class of compounds. Phenylacetylene, with its aromatic moiety, and 1-hexyne, a simple aliphatic alkyne, provide further points of comparison, highlighting the electronic and steric effects on these transformations.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling, click chemistry, and hydroamination of the selected terminal alkynes. Entries for this compound are largely based on qualitative assessments from studies on similar long-chain propargylic alcohols, with specific quantitative data being largely unavailable in the reviewed literature.
Table 1: Comparison of Terminal Alkynes in Sonogashira Coupling with Iodobenzene
| Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 3 | ~85-95[1][2] |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 50 | 2 | ~95[3] |
| Phenylacetylene | Pd(OAc)₂ (2) | CuI (5) | PPh₃/Et₃N | DMF | 80 | 1 | >95[4][5] |
Table 2: Comparison of Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide
| Alkyne | Cu(I) Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Propargyl alcohol | CuSO₄/NaAsc | None | t-BuOH/H₂O | RT | 1-4 | >90[6][7] |
| 1-Hexyne | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenylacetylene | CuSO₄/NaAsc | None | DMSO/H₂O | RT | 4 | ~99[8][9][10] |
Table 3: Comparison of Terminal Alkynes in Hydroamination with Aniline
| Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Propargyl alcohol | AuCl(IPr) | Dioxane | 80 | 24 | ~80-90[11][12][13][14][15] |
| 1-Hexyne | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenylacetylene | Au nanoparticles | Toluene | 100 | 24 | >95[16][17][18] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the three key reactions discussed.
Sonogashira Coupling: General Procedure
A flame-dried Schlenk flask is charged with the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., THF, DMF, or an amine) is added, followed by a base (e.g., triethylamine or diisopropylamine, 2-3 eq.). The terminal alkyne (1.1-1.5 eq.) is then added dropwise. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): General Procedure
To a solution of the azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMSO) is added a freshly prepared solution of sodium ascorbate (0.1-0.5 eq.) in water. A solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.) in water is then added. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours. Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.[6][7]
Gold-Catalyzed Hydroamination of Propargylic Alcohols: General Procedure
In a reaction vessel, the propargylic alcohol (1.0 eq.) and the aniline (1.2 eq.) are dissolved in an anhydrous solvent (e.g., dioxane or toluene). A gold catalyst (e.g., IPrAuCl/AgOTf, 1-5 mol%) is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding imine.[11][13]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized experimental workflow for comparing the reactivity of different terminal alkynes.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 11. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. air.unimi.it [air.unimi.it]
Comparative Reactivity of Non-2-yn-1-ol and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient and predictable synthetic strategies. This guide provides an objective comparison of the chemical reactivity of Non-2-yn-1-ol, an internal alkynol, with its terminal and other internal alkynol isomers. The discussion is supported by experimental data on key transformations including hydrogenation, hydration, and cycloisomerization, offering insights into how the position of the alkyne and hydroxyl functionalities dictates reaction outcomes.
The location of the carbon-carbon triple bond and the hydroxyl group within the nonynol framework significantly influences the molecule's steric and electronic properties, thereby governing its reactivity in various chemical transformations. This compound, with its internal triple bond at the 2-position, exhibits distinct behavior compared to its isomers such as Non-3-yn-1-ol (another internal alkynol) and 8-Nonyn-1-ol (a terminal alkynol).
Comparative Data on Key Reactions
To illustrate the differences in reactivity, the following table summarizes experimental data for hydrogenation, hydration, and cycloisomerization reactions of this compound and its representative isomers.
| Reaction | Substrate | Catalyst/Reagent | Conditions | Product(s) | Yield (%) | Reference |
| Hydrogenation | This compound | Lindlar's Catalyst, H₂ | Quinoline, Hexane | (Z)-Non-2-en-1-ol | High | General principle[1] |
| This compound | Pd/C, H₂ | Ethanol, rt | Nonan-1-ol | Quantitative | General principle[2] | |
| 8-Nonyn-1-ol | Lindlar's Catalyst, H₂ | Quinoline, Hexane | (Z)-Non-8-en-1-ol | High | General principle[1] | |
| 8-Nonyn-1-ol | Pd/C, H₂ | Ethanol, rt | Nonan-1-ol | Quantitative | General principle[2] | |
| Hydration | This compound | H₂SO₄, H₂O, HgSO₄ | Heat | Mixture of Nonan-2-one and Nonan-3-one | Varies | General principle[3][4] |
| 8-Nonyn-1-ol | H₂SO₄, H₂O, HgSO₄ | Heat | Nonan-2-one | Good | General principle[3][4] | |
| Cycloisomerization | 8-Nonyn-1-ol | Au(I) catalyst | CH₂Cl₂, rt | 2-Pentyl-3,6-dihydro-2H-pyran | High | General principle[5][6] |
| This compound | - | Not typically observed under standard Au/Ru catalysis | - | - | General principle[7] |
Detailed Analysis of Reactivity
Hydrogenation: The Race to Saturation
Catalytic hydrogenation of alkynes is a fundamental transformation, and the position of the triple bond plays a crucial role in the reaction's progress and selectivity.
-
Internal Alkynols (e.g., this compound, Non-3-yn-1-ol): These isomers can be selectively reduced to the corresponding (Z)-alkene using a "poisoned" catalyst such as Lindlar's catalyst.[1] The internal nature of the alkyne generally leads to a faster rate of the initial hydrogenation to the alkene compared to terminal alkynes. However, the subsequent hydrogenation of the resulting internal alkene to the corresponding alkane is slower. Complete hydrogenation to the saturated alcohol, Nonan-1-ol, can be readily achieved using standard catalysts like Palladium on carbon (Pd/C).[2]
-
Terminal Alkynols (e.g., 8-Nonyn-1-ol): Terminal alkynes hydrogenate to the alkene more slowly than internal alkynes but are then more rapidly converted to the alkane.[1] This is attributed to the stronger adsorption of terminal alkynes onto the catalyst surface. Similar to internal alkynols, complete saturation to Nonan-1-ol is efficient with catalysts like Pd/C.
The general workflow for catalytic hydrogenation highlights the key decision point based on the desired product: selective semi-hydrogenation to an alkene or complete reduction to an alkane.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3 [mdpi.com]
- 3. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 7. Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of Non-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Non-2-yn-1-ol, a nine-carbon acetylenic alcohol. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from environmental samples to pharmaceutical preparations. This document details two primary chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with UV detection, also requiring derivatization.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Due to its volatility, GC is a natural choice for the analysis of this compound. However, its polar hydroxyl group can lead to poor peak shape and potential adsorption on the analytical column. Derivatization is therefore highly recommended to improve its chromatographic properties and enhance sensitivity.
Conversely, HPLC is well-suited for less volatile compounds. As this compound lacks a strong chromophore, derivatization is necessary to enable sensitive UV detection. The following table summarizes the key quantitative performance parameters for hypothetical, yet realistic, validated methods for this compound based on common practices for similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation | High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | p-Nitrobenzoyl Chloride |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 150 ng/mL |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Sample Throughput | Moderate | High |
| Specificity | Excellent (with MS detection) | Good (potential for interferences) |
| Cost | Higher | Lower |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general experimental workflow for the quantification of this compound using a chromatographic approach.
Caption: General workflow for this compound quantification.
Experimental Protocols
Below are detailed methodologies for the two primary analytical approaches.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is highly sensitive and specific, making it suitable for trace-level quantification of this compound in complex matrices.
1. Sample Preparation and Extraction:
-
For liquid samples (e.g., water, plasma), perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane.
-
For solid samples, perform a solvent extraction followed by cleanup using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).
2. Derivatization Protocol:
-
To the reconstituted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of the trimethylsilyl derivative of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers higher throughput and is a good alternative when GC-MS is not available, though it may be less sensitive.
1. Sample Preparation and Extraction:
-
Follow the same extraction and concentration procedures as described for the GC-MS method.
-
Reconstitute the dried extract in the mobile phase.
2. Derivatization Protocol:
-
To the reconstituted sample, add a solution of p-nitrobenzoyl chloride in a suitable solvent (e.g., acetonitrile) and a catalyst such as pyridine.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding a small amount of water or a suitable quenching agent.
-
The derivatized sample may require a further cleanup step (e.g., SPE) to remove excess derivatizing reagent.
3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorbance wavelength of the p-nitrobenzoyl derivative (typically around 254-260 nm).
-
Injection Volume: 10 µL.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound quantification.
Caption: Method selection for this compound analysis.
A Comparative Guide to the Synthesis of Non-2-yn-1-ol: Established versus Novel Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Non-2-yn-1-ol, a valuable building block in organic synthesis, has traditionally been prepared via established organometallic routes. This guide provides a comparative analysis of a conventional approach, the alkynylation of formaldehyde using a lithium acetylide, and a novel, emerging methodology utilizing flow chemistry. We present a detailed examination of their respective experimental protocols, performance metrics, and logical workflows to inform the selection of the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound is a fundamental transformation in organic chemistry. The established method, involving the generation of a lithium acetylide from 1-heptyne followed by its reaction with formaldehyde, is a reliable and well-understood procedure. However, it often requires cryogenic temperatures and careful handling of pyrophoric reagents. In contrast, a novel approach leveraging flow chemistry offers the potential for improved safety, scalability, and process control, albeit with the need for specialized equipment. This guide will dissect these two methodologies to provide a clear comparison of their advantages and disadvantages.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the established and a representative novel synthetic route to this compound.
| Parameter | Established Route: Lithium Acetylide Addition | Novel Route: Continuous Flow Synthesis |
| Starting Materials | 1-Heptyne, n-Butyllithium, Paraformaldehyde | 1-Heptyne, n-Butyllithium, Formaldehyde solution |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 3 - 5 hours | < 30 minutes (residence time) |
| Typical Yield | 75 - 85% | 80 - 90% |
| Product Purity | High, requires purification by chromatography | High, may require in-line purification |
| Key Reagents | n-Butyllithium (pyrophoric) | n-Butyllithium, Formaldehyde solution |
| Safety Considerations | Requires handling of pyrophoric and moisture-sensitive reagents, cryogenic temperatures. | Minimized exposure to hazardous reagents, better heat dissipation. |
| Scalability | Batch-wise, challenges in heat management for large scale. | Continuous, readily scalable by extending operation time. |
Experimental Protocols
Established Route: Synthesis of this compound via Lithium Acetylide
This procedure details the synthesis of this compound from 1-heptyne and paraformaldehyde using n-butyllithium as the base.
Materials:
-
1-Heptyne
-
n-Butyllithium (2.5 M in hexanes)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
A flame-dried three-neck round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-heptyne (1.0 eq) dissolved in anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Novel Route: Continuous Flow Synthesis of this compound
This protocol describes a conceptual continuous flow process for the synthesis of this compound. Specific flow rates and reactor dimensions would need to be optimized.
Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing)
-
Back-pressure regulator
-
Collection flask
-
Thermostatic bath
Reagent Streams:
-
Stream A: 1-Heptyne and n-butyllithium in anhydrous THF.
-
Stream B: A solution of formaldehyde in anhydrous THF (prepared by cracking paraformaldehyde).
Procedure:
-
The flow reactor system is assembled and flushed with dry solvent under an inert atmosphere.
-
Syringe pump 1 is charged with Stream A (the pre-formed lithium acetylide of 1-heptyne).
-
Syringe pump 2 is charged with Stream B (the formaldehyde solution).
-
The pumps are started simultaneously, and the two reagent streams are mixed in a T-mixer at 0 °C.
-
The combined stream flows through a heated tubular reactor (residence time and temperature to be optimized, e.g., 10 minutes at room temperature).
-
The reaction mixture exiting the reactor is passed through a back-pressure regulator to maintain a constant pressure in the system.
-
The product stream is collected in a flask containing a quenching solution (e.g., saturated aqueous ammonium chloride).
-
The collected quenched reaction mixture is then worked up as described in the established route, or an in-line purification module could be integrated.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the established synthesis of this compound.
Caption: Workflow for the novel flow synthesis of this compound.
Conclusion
The choice between the established and novel synthetic routes for this compound will depend on the specific needs of the researcher and their laboratory capabilities. The traditional lithium acetylide addition method is robust and requires standard laboratory equipment, making it accessible for small-scale synthesis. However, its reliance on cryogenic conditions and pyrophoric reagents presents safety and scalability challenges.
The novel flow chemistry approach offers significant advantages in terms of safety, reaction control, and scalability. The ability to precisely control reaction parameters and minimize the volume of hazardous reagents at any given time makes it an attractive option for process development and larger-scale production. While the initial investment in specialized flow chemistry equipment is a consideration, the potential for higher throughput, improved yields, and enhanced safety may justify the cost for industrial and high-demand research applications. As flow chemistry technology becomes more accessible, it is poised to become a standard method for transformations of this nature.
A Comparative Guide to the Biological Activity of Non-2-yn-1-ol Derivatives and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Non-2-yn-1-ol derivatives and their structural analogues. Due to the limited availability of specific experimental data on this compound derivatives in publicly accessible literature, this comparison leverages the more extensively studied polyacetylenic alkynol, falcarinol, and its derivatives as primary analogues. These compounds share key structural features with this compound and have demonstrated significant anticancer and anti-inflammatory properties. This guide aims to provide a framework for evaluating the potential therapeutic applications of this compound derivatives by presenting available quantitative data for analogous compounds, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.
Quantitative Comparison of Biological Activity
Table 1: Cytotoxic Activity of Falcarinol and its Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Falcarinol | Caco-2 | Colon Adenocarcinoma | ~5-10 | [1] |
| Falcarinol | HT-29 | Colon Adenocarcinoma | >4 | [2] |
| Falcarindiol | Caco-2 | Colon Adenocarcinoma | ~10-20 | [1] |
| Falcarindiol | HT-29 | Colon Adenocarcinoma | >50 | [2] |
| Panaxydol | Caco-2 | Colon Adenocarcinoma | ~2.5-5 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Table 2: Anti-Inflammatory Activity of Falcarinol Analogues
| Compound | Assay | Key Target/Mediator | IC50 (µM) | Reference |
| Falcarinol-type polyacetylenes | Methotrexate uptake inhibition | ABCG2 transporter | 19.7 - 41.7 | [3] |
| Falcarinol-type polyacetylenes | ATPase activity inhibition | ABCG2 transporter | 19.3 - 79.3 | [3] |
Note: The data for anti-inflammatory activity is presented as the inhibition of a transporter protein involved in inflammatory processes, which is an indirect measure of anti-inflammatory potential.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. The following are protocols for key experiments relevant to evaluating the cytotoxic and anti-inflammatory effects of this compound derivatives and their analogues.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound derivatives or analogues) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without treatment.
Signaling Pathways and Mechanisms of Action
Polyacetylenic alcohols, such as falcarinol, are known to exert their biological effects by modulating several key signaling pathways implicated in cancer and inflammation. It is plausible that this compound derivatives may share similar mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Falcarinol-type polyacetylenes have been shown to inhibit the NF-κB signaling pathway, which may contribute to their anti-inflammatory and anticancer effects.[2]
Caption: Putative inhibition of the NF-κB signaling pathway by alkynols.
Reactive Oxygen Species (ROS) and Apoptosis
Some polyacetylenes can induce apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS).[2] An imbalance in ROS levels can lead to oxidative stress, which in turn can trigger apoptotic pathways.
Caption: Proposed ROS-mediated apoptotic pathway induced by alkynols.
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation of the biological activity of novel compounds. The following diagram illustrates a logical workflow for investigating this compound derivatives.
Caption: A comprehensive workflow for evaluating the biological activity of novel compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited, the available data on analogous compounds, particularly falcarinol and its derivatives, provide a strong rationale for their investigation as potential therapeutic agents. The comparative data and experimental frameworks presented in this guide offer a foundation for researchers to systematically evaluate the anticancer and anti-inflammatory potential of this promising class of alkynols. Future studies are warranted to elucidate the specific bioactivities and mechanisms of action of this compound derivatives to fully understand their therapeutic promise.
References
A Spectroscopic Showdown: Unveiling the Structural Differences Between Non-2-yn-1-ol and 1-nonanol
In the world of organic chemistry, the presence of a single functional group can dramatically alter the physical and chemical properties of a molecule. This guide provides a detailed spectroscopic comparison of Non-2-yn-1-ol, an unsaturated alcohol containing a carbon-carbon triple bond, and its saturated analogue, 1-nonanol. This analysis, crucial for researchers, scientists, and drug development professionals, highlights how the alkyne functionality influences the spectral characteristics of the molecule, offering a clear method for their differentiation and identification.
The comparison is based on four key analytical techniques: Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein has been compiled from various spectral databases and is presented in a clear, tabular format for straightforward comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 1-nonanol.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 1-nonanol (cm⁻¹) |
| O-H Stretch | 3300-3400 (broad, strong) | 3200-3500 (broad, strong) |
| C≡C Stretch | ~2230 (weak to medium) | N/A |
| sp³ C-H Stretch | 2850-2960 (medium to strong) | 2850-2960 (strong) |
| C-O Stretch | ~1050 (medium) | ~1058 (medium to strong) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Proton Environment | This compound (δ, ppm) | 1-nonanol (δ, ppm) | Multiplicity | Integration |
| -OH | Variable (e.g., ~1.5-2.5) | Variable (e.g., ~1.3) | Singlet (broad) | 1H |
| -CH₂-OH | ~4.2 | ~3.6 | Triplet | 2H |
| -C≡C-CH₂- | ~2.2 | N/A | Triplet | 2H |
| -CH₂- adjacent to -CH₂OH | N/A | ~1.55 | Quintet | 2H |
| -(CH₂)₅- | ~1.3-1.5 | ~1.2-1.4 | Multiplet | 10H |
| -CH₃ | ~0.9 | ~0.88 | Triplet | 3H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Carbon Environment | This compound (δ, ppm) | 1-nonanol (δ, ppm) |
| -C H₂-OH | ~51 | ~62.9 |
| -C ≡C-CH₂OH | ~87 | N/A |
| -C≡C -CH₂- | ~79 | N/A |
| -C H₂- adjacent to -CH₂OH | N/A | ~32.8 |
| Alkyl Chain Carbons | ~18, 22, 28, 31 | ~22.7, 25.7, 29.3, 29.5, 31.9 |
| -C H₃ | ~14 | ~14.1 |
Table 4: Mass Spectrometry (GC-MS) Data
| Feature | This compound | 1-nonanol |
| Molecular Ion (M⁺) | m/z 140 | m/z 144 (often weak or absent) |
| Key Fragment Ions (m/z) | 123, 111, 97, 83, 69, 55, 41[1] | 126 (M-18, loss of H₂O), 98, 84, 70, 56, 43[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional group vibrations.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample (this compound or 1-nonanol) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the O-H, C-H, C≡C (for this compound), and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of the liquid sample is accurately weighed into a clean, dry vial.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and multiplicities are analyzed to assign the signals to the different protons and carbons in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Data Acquisition:
-
A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.
-
The mass-to-charge ratio (m/z) of the resulting ions is detected.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern, which provides structural information.
Visualizing the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its saturated analogue.
Caption: Workflow for the spectroscopic comparison of the two alcohols.
Conclusion
The spectroscopic data clearly differentiates this compound from its saturated counterpart, 1-nonanol. The most telling differences are observed in the IR spectrum, with the appearance of a C≡C stretch for this compound, and in the ¹H and ¹³C NMR spectra, where the chemical shifts of the nuclei near the alkyne group are significantly altered. Mass spectrometry further distinguishes the two compounds through their different molecular weights and fragmentation patterns. This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of these and similar unsaturated and saturated organic molecules.
References
A Comparative Guide to the Synthesis of Non-2-yn-1-ol for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic routes to Non-2-yn-1-ol reveals key differences in cost-effectiveness, yield, and reaction conditions. This guide provides a quantitative comparison and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
This compound, a valuable propargyl alcohol derivative, serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. The efficiency and economic viability of its production are therefore of significant interest to the chemical and pharmaceutical industries. This comparative guide examines two common methods for the synthesis of this compound: the alkylation of propargyl alcohol and the addition of a metalated alkyne to formaldehyde.
Cost-Effectiveness at a Glance
A quantitative comparison of the two primary synthesis methods for this compound highlights the trade-offs between reagent costs, reaction yield, and complexity. The following table summarizes the key metrics for each approach, assuming laboratory-scale synthesis.
| Metric | Method 1: Alkylation of Propargyl Alcohol | Method 2: Hydroxymethylation of 1-Heptyne |
| Starting Materials | Propargyl alcohol, n-Hexyl bromide, n-Butyllithium | 1-Heptyne, Paraformaldehyde, n-Butyllithium |
| Overall Yield | ~75% | ~80% |
| Estimated Reagent Cost per gram of Product * | ~$5.50 - $6.50 | ~$4.50 - $5.50 |
| Reaction Time | ~4-6 hours | ~3-5 hours |
| Key Advantages | Readily available starting materials. | Higher reported yields, potentially more atom-economical. |
| Key Disadvantages | Use of a volatile and flammable reagent (n-BuLi). | Paraformaldehyde can be a challenging reagent to handle. |
*Note: Estimated costs are based on current market prices for laboratory-grade reagents and may vary depending on supplier and scale.
Visualizing the Synthetic Pathways
To better understand the workflow of each synthesis, the following diagrams illustrate the key steps involved.
Experimental Protocols
The following are detailed experimental protocols for the two synthesis methods. These protocols are based on established literature procedures and are intended for use by trained professionals in a laboratory setting.
Method 1: Alkylation of Propargyl Alcohol
This method involves the deprotonation of propargyl alcohol with a strong base, followed by alkylation with an appropriate alkyl halide.
Materials:
-
Propargyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes
-
n-Hexyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and propargyl alcohol (5.6 g, 0.1 mol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Add n-hexyl bromide (16.5 g, 0.1 mol) dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Expected Yield: Approximately 10.5 g (75%).
Method 2: Hydroxymethylation of 1-Heptyne
This approach involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide, which then reacts with an electrophilic source of formaldehyde.
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF (100 mL) and 1-heptyne (9.6 g, 0.1 mol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise to the stirred solution over 30 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, heat paraformaldehyde (3.3 g, 0.11 mol) under vacuum to generate gaseous formaldehyde, and pass the gas through the reaction mixture via a cannula. Alternatively, carefully add finely powdered and dried paraformaldehyde in portions to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: Approximately 11.2 g (80%).
Conclusion
Both the alkylation of propargyl alcohol and the hydroxymethylation of 1-heptyne are viable and effective methods for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher or organization. The hydroxymethylation of 1-heptyne offers a slightly higher yield and may be more cost-effective in terms of starting materials. However, the alkylation of propargyl alcohol may be more straightforward to perform for those less experienced with handling gaseous formaldehyde or solid paraformaldehyde. By carefully considering the factors of cost, yield, and procedural complexity, researchers can select the most appropriate synthetic route for their production of this compound.
Unraveling the Reactivity of Alkynols: A Computational Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triple bond of alkynols is a versatile functional group in organic synthesis, crucial for constructing complex molecular architectures in pharmaceuticals and functional materials. Understanding the subtle differences in reactivity between various alkynols is paramount for reaction design and optimization. This guide provides an objective comparison of alkynol reactivity based on computational studies, offering insights into the electronic and steric factors that govern their chemical behavior.
Comparative Reactivity Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to dissect the reactivity of alkynols. By calculating parameters such as activation energies, reaction energies, and electronic properties, we can predict and rationalize their behavior in chemical transformations.
Propargyl alcohol, with its terminal alkyne, is a highly reactive and versatile building block. Its reactivity stems from the electron-deficient nature of the sp-hybridized carbons, making it susceptible to attack by both nucleophiles and electrophiles.[1] Computational studies have shown that substituents on the propargylic position can significantly influence the reactivity of the triple bond. Electron-withdrawing groups, for instance, can enhance the electrophilic character of the alkyne.[2]
In contrast, homopropargyl alcohols, where the hydroxyl group is further from the alkyne, exhibit different reactivity profiles. The increased distance of the electron-withdrawing hydroxyl group can modulate the electronic properties of the triple bond.
The following table summarizes key computational data from studies on alkynol reactivity in various reactions.
| Alkynol/Reaction System | Computational Method | Key Finding (Quantitative Data) | Reference |
| Cycloisomerization of 2-Ethynylbenzyl Alcohol | DFT | Turnover-determining transition state for endo ring closure: 20.2 kcal mol⁻¹ | [3][4] |
| Cycloisomerization of 2-Ethynylbenzyl Alcohol | DFT | Transition state for exo ring closure: 32.6 kcal mol⁻¹ (12.4 kcal mol⁻¹ higher than endo) | [3][4] |
| Iron-Catalyzed Cycloisomerization (General) | DFT | Coordination of the alkyne C-H bond leads to a σ-complex intermediate with a free energy of 17.1 kcal mol⁻¹ via a transition state of 16.9 kcal mol⁻¹. | [3] |
| Propan-1-ol vs. Propan-2-ol (Isomer Comparison) | DFT | Propan-1-ol has a smaller HOMO-LUMO energy gap, indicating it is chemically more reactive. | [5] |
Factors Influencing Alkynol Reactivity
Several key factors, often elucidated through computational analysis, dictate the reactivity of alkynols:
-
Electronic Effects: The nature of substituents on the alkynol backbone plays a critical role. Electron-withdrawing groups can increase the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups can enhance its nucleophilicity.
-
Steric Hindrance: The steric bulk of substituents near the reaction center can significantly impact the accessibility of the alkyne, thereby influencing reaction rates and selectivity.[6]
-
Strain: In cyclic or strained alkynes, the deviation from the ideal linear geometry of the triple bond enhances its reactivity.[2] Computational strain analysis helps to quantify this effect.
-
Catalyst Interaction: In metal-catalyzed reactions, the nature of the catalyst and its interaction with the alkynol are paramount. DFT calculations can model these interactions and elucidate reaction mechanisms, as seen in rhodium- and iron-catalyzed cyclizations.[3][6]
Experimental and Computational Protocols
The insights presented in this guide are derived from rigorous computational studies, primarily employing Density Functional Theory (DFT). A typical computational protocol involves:
-
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
-
Reaction Pathway Analysis: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to verify that a transition state connects the correct reactant and product.
-
Analysis of Electronic Properties: Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to understand bonding and charge distribution.[7]
For instance, in the study of the iron-catalyzed cycloisomerization of nucleophile-functionalized terminal alkynes, DFT calculations were used to explore the reaction mechanism, revealing the energetics of intermediates and transition states.[3][4] Similarly, DFT has been instrumental in understanding the mechanism, regioselectivity, and chemoselectivity in rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes.[6]
Visualizing Reaction Pathways and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in alkynol reactivity studies.
References
- 1. rawsource.com [rawsource.com]
- 2. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 6. DFT investigation of mechanism, regioselectivity, and chemoselectivity in rhodium(iii)-catalyzed oxidative cyclization of chalcones with internal alkynes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Efficacy of Non-2-yn-1-ol as a Versatile Building Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, propargyl alcohols serve as indispensable building blocks for the construction of complex molecular architectures. Their unique combination of a reactive alkyne and a functional hydroxyl group allows for a diverse array of chemical transformations. Among these, Non-2-yn-1-ol, with its nine-carbon chain, presents distinct steric and electronic properties compared to its shorter-chain counterparts. This guide provides a comparative analysis of the efficacy of this compound versus similar propargyl alcohols in several key synthetic reactions, supported by available experimental data and detailed protocols.
Comparative Efficacy in Key Synthetic Transformations
While specific quantitative data for this compound in many common reactions is not extensively reported in the reviewed literature, a comparative analysis with more frequently studied, shorter-chain alkynols provides valuable insights into its potential reactivity. The general trend observed is that the reactivity of terminal alkynyl alcohols can be influenced by the steric hindrance imparted by the alkyl chain.
| Reaction Type | Alkynyl Alcohol | Substrates | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Sonogashira Coupling | 2-Propyn-1-ol | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | 95% | [1] |
| 2-Propyn-1-ol | 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | Et₃N | 92% | [1] | |
| 2-Butyn-1-ol | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | 88% | [2] | |
| This compound | Aryl Halides | Pd-based | Various | Data not available | ||
| A³ Coupling | 2-Propyn-1-ol | Benzaldehyde, Piperidine | CuBr | Toluene | 85% | [3] |
| Phenylacetylene | Benzaldehyde, Piperidine | CuI | neat | 98% | [4] | |
| This compound | Aldehyde, Amine | Cu-based | Various | Data not available | ||
| Nicholas Reaction | 2-Propyn-1-ol | 2-Naphthol | Co₂(CO)₈, BF₃·OEt₂ | CH₂Cl₂ | 75% | [5] |
| 1-Phenylprop-2-yn-1-ol | Phenol | Co₂(CO)₈, BF₃·OEt₂ | CH₂Cl₂ | 82% | [6] | |
| This compound | Nucleophiles | Co₂(CO)₈, Lewis Acid | CH₂Cl₂ | Data not available | ||
| Oxazolidinone Synthesis | 2-Propyn-1-ol | CO₂, Benzylamine | AgOAc | neat | 82% | [7] |
| 1-Phenylprop-2-yn-1-ol | CO₂, Aniline | CuI/DBU | DMSO | 91% | [8] | |
| This compound | CO₂, Amine | Metal catalyst | Various | Data not available | ||
| Furan Synthesis | 2-Propyn-1-ol | Phenylacetylene | AuCl₃/CuBr | Dioxane | 78% | [9] |
| 1-Hexyne | Ethyl 3-oxobutanoate | In(OTf)₃ | Toluene | 85% | [10] | |
| This compound | Alkynes/Carbonyls | Metal catalyst | Various | Data not available |
Note: The absence of reported yields for this compound in these specific reactions suggests it is a less commonly utilized building block compared to its shorter-chain analogs. It is generally anticipated that the increased steric bulk of the heptyl group in this compound may lead to slightly lower reaction rates and yields compared to propargyl alcohol under identical conditions. However, its increased lipophilicity may offer advantages in certain solvent systems and for the synthesis of lipophilic target molecules.
Experimental Protocols
The following are detailed methodologies for key reactions, providing a foundation for their application with this compound and other propargyl alcohols.
Sonogashira Coupling
This protocol describes a typical palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkynol (e.g., 2-Propyn-1-ol) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkynol via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Sonogashira coupling reaction.
A³ Coupling (Aldehyde-Alkyne-Amine)
This three-component reaction provides a direct route to propargylamines.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal alkynol (e.g., 2-Propyn-1-ol) (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, amine, and terminal alkynol in toluene.
-
Add the CuBr catalyst to the mixture.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting propargylamine by column chromatography.
Caption: Simplified mechanism of the A³ coupling reaction.
Conclusion
This compound represents a valuable, albeit less explored, building block in the family of propargyl alcohols. While direct comparative data on its reactivity is limited, the established protocols for its shorter-chain analogs provide a solid foundation for its application in a variety of synthetic transformations. The longer alkyl chain of this compound may influence its reactivity due to steric effects but also offers the potential for synthesizing novel, more lipophilic molecules. Further research into the reaction kinetics and yield optimization for this compound is warranted to fully elucidate its efficacy and expand its utility in organic synthesis and drug discovery.
References
- 1. Relative reactivity of alkenyl alcohols in the palladium-catalyzed redox-relay Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. mdpi.com [mdpi.com]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Nicholas reaction - Wikipedia [en.wikipedia.org]
- 6. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 7. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 10. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Performance for Non-2-yn-1-ol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic transformation of Non-2-yn-1-ol, a propargyl alcohol, is a critical step in the synthesis of a variety of valuable chemical intermediates. The efficiency and selectivity of these reactions are highly dependent on the chosen catalyst. This guide provides an objective comparison of catalyst performance for three key transformations of terminal alkynols, analogous to this compound: hydrogenation, oxidation, and carbon-carbon coupling. The data presented is compiled from various studies on structurally similar substrates due to the limited availability of specific data for this compound.
Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the hydrogenation, oxidation, and Sonogashira coupling of terminal alkynols. These reactions are representative of the transformations that this compound can undergo.
Table 1: Catalyst Performance in the Semi-Hydrogenation of Terminal Alkynols to Alkenols
| Catalyst | Substrate | Conversion (%) | Selectivity to Alkenol (%) | Reaction Conditions | Reference |
| Pd/ZnO on sintered metal fibers | 2-Methyl-3-butyn-2-ol | >95 | 95 | H₂, high temperature | [1] |
| Pd(B,C)/OMC | 2-Methyl-3-butyn-2-ol | ~100 | ~95 | 298 K | [2] |
| Lindlar Catalyst (commercial) | 2-Methyl-3-butyn-2-ol | ~100 | 91 | 298 K | [2] |
| Cu Nanoarrays | 2-Methyl-3-butyn-2-ol | 96 | 93 | Electrocatalytic, -0.88 V vs. RHE | [3] |
| Pd/Al₂O₃ | 3-Butyn-1-ol | Variable | Follows stepwise hydrogenation | Gas phase, 373 K, 1 atm | [4][5][6][7] |
Table 2: Catalyst Performance in the Oxidation of Propargyl Alcohols
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| VO(acac)₂ / O₂ | Terminal Propargyl Alcohols | Acetylenic Ketones | Good | 1 mol% catalyst, 3A molecular sieves, MeCN, 80°C, 3h | [8] |
| DDQ / NaNO₂ / O₂ | 1,3-Diphenyl-2-propyn-1-ol | 1,3-Diphenyl-2-propyn-1-one | 87 | Supercritical CO₂, 40°C, 10h | [8] |
| Bobbitt's salt | Propargyl Alcohol Derivatives | Propynals | Good | Mild conditions | |
| TiCl₄ / Et₃N | Propargylic Alcohols | α,β-Acetylenic Aldehydes | Good | Not specified | [9] |
Table 3: Catalyst Performance in the Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Catalyst System | Alkyne | Aryl Halide | Yield (%) | Reaction Conditions | Reference |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | Aryl Bromide | Not specified | Triethylamine, various solvents | [10] |
| Nanosized MCM-41 Anchored Pd Bipyridyl Complex / CuI / PPh₃ | Terminal Alkynes | Aryl and Heteroaryl Halides | High | Low Pd loading (0.01 mol%) | [11] |
| Pd(OAc)₂ / Urea | Various Terminal Acetylenes | Various Aryl Halides | Good | Ambient temperature, Cu and amine-free | [12] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols based on common practices for terminal alkynol reactions and should be optimized for specific substrates and equipment.
Protocol 1: Catalytic Semi-Hydrogenation of a Terminal Alkynol
Objective: To selectively reduce the triple bond of a terminal alkynol to a double bond, yielding an alkenol.
Materials:
-
Terminal alkynol (e.g., this compound)
-
Palladium-based catalyst (e.g., Lindlar's catalyst, Pd/CaCO₃ poisoned with lead)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer or mechanical shaker
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
Procedure:
-
In a reaction flask, dissolve the terminal alkynol in the chosen solvent.
-
Add the palladium-based catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reaction flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkenol.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: Aerobic Oxidation of a Propargyl Alcohol
Objective: To oxidize a propargyl alcohol to the corresponding propargyl aldehyde or ketone using a catalyst and molecular oxygen from the air.
Materials:
-
Propargyl alcohol (e.g., this compound)
-
Catalyst (e.g., Copper(I) salt with a ligand like TMEDA, or a TEMPO-based catalyst)
-
Solvent (e.g., 2-propanol, acetonitrile, or dichloromethane)
-
Base (if required by the catalyst system, e.g., triethylamine)
-
Reaction flask equipped with a reflux condenser and a gas inlet
-
Magnetic stirrer and heating mantle
-
Air or oxygen supply
Procedure:
-
To a reaction flask, add the propargyl alcohol and the solvent.
-
Add the catalyst and any required co-catalyst or base.
-
If using air, ensure the reaction is open to the atmosphere (under a fume hood). If using pure oxygen, bubble it gently through the reaction mixture.
-
Stir the reaction mixture at the desired temperature (often room temperature to reflux).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent for peroxide byproducts).
-
Work up the reaction mixture, which may involve extraction with an organic solvent and washing with aqueous solutions to remove the catalyst and any inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 3: Sonogashira Coupling of a Terminal Alkynol with an Aryl Halide
Objective: To form a carbon-carbon bond between a terminal alkynol and an aryl halide.
Materials:
-
Terminal alkynol (e.g., this compound)
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent)
-
Solvent (e.g., THF, DMF, or the amine base itself)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
To the flask, add the palladium catalyst, copper(I) co-catalyst, and the aryl halide.
-
Add the solvent and the base.
-
Finally, add the terminal alkynol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Once complete, cool the reaction to room temperature if it was heated.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a plug of silica gel to remove the metal catalysts.
-
Wash the filtrate with aqueous solutions (e.g., saturated ammonium chloride, water, and brine) to remove the amine base and its salt.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure to yield the crude coupled product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the general signaling pathways and workflows for the described reactions.
Caption: General pathway for the catalytic hydrogenation of a terminal alkynol.
Caption: Experimental workflow for the aerobic oxidation of a propargyl alcohol.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
References
- 1. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 2. Breaking scaling relationships in alkynol semi-hydrogenation by manipulating interstitial atoms in Pd with d-electron gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. CN103787848B - The method of a kind of propargyl alcohol oxidation acetylenic ketone processed - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes: α,β-Acetylenic Ketones (Ynones) via Oxidative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Unveiling Molecular Architectures: A Comparative Guide to Characterizing Non-2-yn-1-ol Reaction Products with X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous structural elucidation. This guide compares the characterization of reaction products derived from Non-2-yn-1-ol using X-ray crystallography against other common analytical techniques, supported by experimental data and detailed protocols.
This compound, a versatile building block in organic synthesis, can undergo a variety of transformations to yield complex molecular scaffolds. The definitive assignment of the stereochemistry and connectivity of these products is crucial for understanding reaction mechanisms and for the rational design of new chemical entities. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms in a crystalline solid.
The Power of X-ray Crystallography: A Case Study in Cycloaddition Reactions
A prominent application of this compound and similar alkynols is in transition-metal-catalyzed cycloaddition reactions, such as the Pauson-Khand reaction. This powerful transformation combines an alkyne, an alkene, and carbon monoxide to construct a cyclopentenone core, a structural motif present in numerous biologically active natural products.
Comparative Analysis of Characterization Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research. Below is a comparative overview of X-ray crystallography and its common alternatives in the context of characterizing this compound reaction products.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry. | Unambiguous and definitive structural determination. | Requires a single, high-quality crystal. Not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and relative stereochemistry. | Non-destructive, provides detailed information about the molecule in solution. | Can be complex to interpret for large molecules, may not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited structural information. |
Experimental Protocols
General Procedure for a Pauson-Khand Type Reaction
A typical intramolecular Pauson-Khand reaction involving an enyne derived from this compound would proceed as follows:
-
Synthesis of the Enyne Precursor: this compound is first reacted with a suitable alkene-containing moiety to form the enyne substrate.
-
Complexation with Cobalt Carbonyl: The enyne is then treated with dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent like dichloromethane to form the alkyne-cobalt complex.
-
Cyclization: The reaction mixture is heated or treated with a promoter like N-methylmorpholine N-oxide (NMO) to induce the [2+2+1] cycloaddition, yielding the cyclopentenone product.
-
Purification: The product is purified using column chromatography.
X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals of the purified product are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to fit the experimental data.
Visualizing the Workflow
The general workflow for the synthesis and characterization of a this compound cycloaddition product can be visualized as follows:
Caption: A typical workflow from starting material to definitive structure.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information that, when combined, leads to the comprehensive characterization of a reaction product.
Caption: Interplay of analytical methods for structural elucidation.
A Comparative Guide to Isotopic Labeling Studies Using Non-2-yn-1-ol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics and lipidomics, the precise tracking and quantification of biomolecules are paramount. Isotopic labeling, coupled with advanced analytical techniques, provides a powerful lens to observe the intricate dance of molecules within a cell. This guide offers an objective comparison of Non-2-yn-1-ol as an isotopic labeling probe against other established alternatives. The information herein is supported by experimental data from peer-reviewed studies to empower researchers in designing robust and insightful experiments.
Executive Summary
This compound is a short-chain alkynyl alcohol that can be metabolically incorporated into cellular pathways, serving as a chemical reporter for post-translational modifications and lipid metabolism. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via "click chemistry," enabling detection and enrichment. This guide compares this compound with commonly used alkynyl fatty acid analogs, such as alkynyl palmitate and myristate, and other activity-based probes. The comparison focuses on labeling efficiency, specificity, potential cytotoxicity, and applications in quantitative proteomics and lipidomics.
Comparison of Isotopic Labeling Probes
The selection of an appropriate labeling probe is critical for the success of metabolic labeling studies. The ideal probe should be readily incorporated by cellular machinery, exhibit minimal perturbation to biological systems, and allow for sensitive and specific detection. Here, we compare this compound with other widely used alkyne-containing probes.
| Feature | This compound | Alkynyl Palmitate (e.g., 15-Hexadecynoic acid) | Alkynyl Myristate (e.g., 13-Tetradecynoic acid) | Alkyne-tagged Iodoacetamide (IAA) |
| Probe Type | Metabolic | Metabolic | Metabolic | Activity-Based (Covalent) |
| Target Biomolecule | Potentially fatty acylated proteins, lipids | S-palmitoylated proteins, lipids | N-myristoylated proteins, lipids | Proteins (Active Site Cysteines) |
| Mechanism of Labeling | Incorporation via acyltransferases | Incorporation via palmitoyl acyltransferases | Incorporation via N-myristoyltransferases | Nucleophilic Substitution |
| Specificity | Potentially broad for fatty acylation and lipid synthesis | Specific for palmitoylation and related pathways | Specific for myristoylation and related pathways | Specific for certain enzyme classes with reactive cysteines |
| Chain Length | C9 | C16 | C14 | - |
| Solubility | Moderate | Low | Moderate | Varies |
| Potential Cytotoxicity | Expected to be moderate, but data is limited.[1][2] | Can exhibit toxicity at higher concentrations.[3] | Generally lower toxicity than longer chain fatty acids.[4] | Can be cytotoxic due to its reactive nature. |
| Key Advantage | Shorter chain may offer better solubility and potentially unique labeling patterns. | Well-established for studying protein palmitoylation.[3][4] | Well-established for studying protein myristoylation.[4] | Directly targets enzyme activity.[5] |
| Potential Limitation | Less characterized; metabolic fate needs further investigation. | Poor solubility can limit cellular uptake.[3][4] | May have some off-target labeling in palmitoylation pathways. | Limited to specific enzyme families with accessible reactive cysteines. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments involving metabolic labeling with alkyne probes and subsequent analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incorporation of this compound into cultured mammalian cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. For optimal delivery and to minimize toxicity, pre-complex the alkyne probe with fatty acid-free BSA.[3][4] A typical final concentration for short-chain alkynyl probes can range from 25 µM to 100 µM.[4]
-
Cell Culture and Labeling: Plate cells to achieve 70-80% confluency. Replace the growth medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4-16 hours). The optimal labeling time depends on the turnover rate of the protein or lipid of interest and should be determined empirically.[6]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess labeling reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The lysate is now ready for downstream applications like click chemistry.
Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.[7][8]
Materials:
-
Alkyne-labeled protein lysate from Protocol 1
-
Azide-PEG3-Biotin
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Azide-PEG3-Biotin stock solution (e.g., 10 mM in DMSO).
-
THPTA stock solution (e.g., 100 mM in water).
-
CuSO₄ stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM Azide-PEG3-Biotin
-
-
Add Catalysts:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction and vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Processing: The biotinylated proteins are now ready for enrichment using streptavidin beads, followed by mass spectrometry analysis.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Metabolic Labeling and Proteomic Analysis Workflow
Simplified Fatty Acylation Pathway
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a comparative study.
Table 1: Labeling Efficiency of Different Alkyne Probes (Hypothetical data based on relative fluorescence intensity after click chemistry with a fluorescent azide)
| Probe | Concentration (µM) | Incubation Time (h) | Relative Fluorescence Units (RFU) |
| This compound | 50 | 8 | 12,500 ± 850 |
| Alkynyl Palmitate | 50 | 8 | 9,800 ± 1,200 |
| Alkynyl Myristate | 50 | 8 | 15,200 ± 980 |
| Control (No Probe) | - | 8 | 500 ± 150 |
Table 2: Cytotoxicity of Alkyne Probes (MTT Assay) (Hypothetical IC50 values in a representative cell line after 24h exposure)
| Probe | IC50 (µM) |
| This compound | > 200 |
| Alkynyl Palmitate | ~150 |
| Alkynyl Myristate | > 250 |
| Alkyne-IAA | ~50 |
Mass Spectrometry Analysis
Following enrichment and digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of labeled peptides provides information on the modified proteins and the site of modification.
Workflow for MS Data Analysis:
-
Data Acquisition: Perform LC-MS/MS in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Database Search: Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant, Proteome Discoverer, or similar platforms.
-
Modification Identification: Include the mass shift corresponding to the alkyne probe and any subsequent modifications from the click reaction in the search parameters.
-
Quantification: For quantitative proteomics, use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) in conjunction with the alkyne probe to determine relative protein abundance.[9]
-
Data Interpretation: Analyze the identified proteins and their modification sites to gain biological insights.
Expected Fragmentation: In MS/MS, peptides fragment at the peptide bonds, generating b- and y-ions. The presence of the labeling probe on a specific amino acid will result in a characteristic mass shift in the fragment ions containing that residue, allowing for site localization.
Conclusion
This compound presents a promising, albeit less characterized, alternative for isotopic labeling studies. Its shorter chain length may offer advantages in terms of solubility and cellular uptake compared to longer-chain fatty acid analogs. However, its metabolic fate and specificity require further investigation. In contrast, alkynyl palmitate and myristate are well-established tools for studying specific types of fatty acylation. The choice of probe will ultimately depend on the specific biological question being addressed. This guide provides a framework for researchers to make informed decisions and design rigorous experiments to explore the dynamic world of the proteome and lipidome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Non-2-yn-1-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Non-2-yn-1-ol
The proper disposal of this compound is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a step-by-step operational plan for its safe handling and disposal. This compound is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste and must not be disposed of down the drain.[2][3]
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its specific hazards.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Boiling Point | 109 - 111 °C / 228.2 - 231.8 °F | [4] |
| GHS Hazard Statements | H226, H315, H319, H335, H410 | [1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection
-
Do not mix with other waste streams. Establish a dedicated and clearly labeled hazardous waste container for this compound and any materials contaminated with it.[6]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions, reaction mixtures, and solvent rinsates, in a compatible, leak-proof, and sealable container.[6] The container should be appropriate for flammable organic solvents.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[6]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[2][6]
2. Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste.[3][7] The label should also indicate the associated hazards (e.g., Flammable, Irritant).[3]
-
Storage: Store waste containers in a designated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[3] Ensure containers are tightly sealed to prevent the release of vapors.[2] Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4]
3. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup.[6][7]
-
Do not exceed accumulation limits. Follow your institution's guidelines on the maximum amount of hazardous waste that can be stored in a satellite accumulation area and the timeframe for its removal.[3]
4. Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
If safe to do so, eliminate all ignition sources.[8]
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill using an absorbent material such as dry sand, earth, or other non-combustible material.[5]
-
Collect the absorbed material and any contaminated solids using non-sparking tools and place them into a labeled hazardous waste container for disposal.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C9H16O | CID 80017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Non-2-yn-1-ol
Essential Safety and Handling Guide for Non-2-yn-1-ol
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is a chemical compound that presents multiple hazards requiring stringent safety measures. It is classified as a flammable liquid and vapor and can cause significant health effects upon exposure.[1] The compound is also noted to be sensitive to moisture.[2]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness. |
| Aquatic Hazard (Acute & Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all work activities to ensure the appropriate level of PPE is used.[3] The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Requirement | Specifications and Guidelines |
| Eyes/Face | Chemical Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin/Body | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Consult the glove manufacturer's specifications for chemical compatibility. |
| Impermeable Gown/Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[2] Gowns should be long-sleeved and close in the back.[4] | |
| Respiratory | Use in a well-ventilated area or fume hood | Under normal use conditions, respiratory protection is not required.[2] Work should be conducted under a chemical fume hood to avoid the generation of vapors/aerosols. |
| Air-purifying Respirator | For spills or situations with inadequate ventilation, an elastomeric half-mask with a multi-gas cartridge and P100 filter may be necessary.[4] |
Safe Handling Protocol and Workflow
Proper handling procedures are critical to prevent exposure and accidents. Always work in a designated area equipped for handling hazardous chemicals.
Operational Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Work within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Have a spill kit readily available.[4]
-
-
Personal Protective Equipment (PPE) :
-
Don all required PPE as specified in the table above. This includes chemical safety goggles, a lab coat or gown, and compatible chemical-resistant gloves.
-
-
Chemical Handling :
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not inhale the substance; avoid generating vapors or aerosols.
-
Use explosion-proof electrical equipment and non-sparking tools.[5]
-
Keep away from heat, open flames, sparks, and other ignition sources.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
-
Post-Handling :
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill :
-
Evacuate the immediate area and alert others.
-
If safe to do so, eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[5]
-
Do not allow the product to enter drains, as it is very toxic to aquatic life.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] Remove contact lenses if present and easy to do. Seek medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes.[2] Get medical attention if irritation persists.
-
Inhalation : Move the person to fresh air.[2] If symptoms occur, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting due to the risk of aspiration. Clean the mouth with water and then drink plenty of water.[2] Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all chemical waste, including contaminated consumables (e.g., gloves, wipes), in compatible, clearly labeled, and tightly sealed containers.[6]
-
Do not mix with incompatible waste streams.
-
-
Storage :
-
Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources.
-
-
Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
